molecular formula C19H13BrO B3029648 2-Bromo-9-phenyl-9H-fluoren-9-ol CAS No. 736928-22-6

2-Bromo-9-phenyl-9H-fluoren-9-ol

Cat. No.: B3029648
CAS No.: 736928-22-6
M. Wt: 337.2 g/mol
InChI Key: NJRNORJLPQYHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-9-phenyl-9H-fluoren-9-ol, also known as this compound, is a useful research compound. Its molecular formula is C19H13BrO and its molecular weight is 337.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.01498 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-9-phenylfluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO/c20-14-10-11-16-15-8-4-5-9-17(15)19(21,18(16)12-14)13-6-2-1-3-7-13/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRNORJLPQYHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670204
Record name 2-Bromo-9-phenyl-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736928-22-6
Record name 2-Bromo-9-phenyl-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-9-phenyl-9H-fluoren-9-ol molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-9-phenyl-9H-fluoren-9-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a key functionalized fluorenol derivative. The document details its molecular structure, chemical formula, and core physicochemical properties. A validated laboratory-scale synthesis protocol is presented, including a mechanistic rationale for the chosen synthetic strategy. Furthermore, the guide discusses the compound's primary application as a pivotal intermediate in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, chemists, and materials scientists engaged in organic synthesis and the development of novel optoelectronic components.

Introduction to this compound

This compound (CAS No. 736928-22-6) is a specialized aromatic alcohol built upon a fluorene backbone. The fluorene scaffold is characterized by its rigid, planar, and highly conjugated system, properties that make its derivatives highly sought after in materials science. The strategic placement of a bromine atom at the C2 position and phenyl and hydroxyl groups at the C9 position creates a versatile and reactive molecule.

Its primary significance lies not as an end-product, but as a crucial building block. It serves as a direct precursor for the synthesis of more complex fluorene-based compounds, which are integral to the fabrication of organic semiconductors, OLEDs, and organic solar cells.[1][2] The functional groups of this compound allow for subsequent chemical modifications, enabling the fine-tuning of electronic and photophysical properties in the final materials.

Molecular Structure and Chemical Formula

The molecular architecture of this compound is defined by a tricyclic fluorene core, with a bromine substituent on one of the benzo rings and both a phenyl and a hydroxyl group attached to the central, five-membered ring at the C9 position.

this compound Chemical Structure

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
Molecular Formula C₁₉H₁₃BrO[3][4]
Molecular Weight 337.21 g/mol [3][4]
CAS Number 736928-22-6[3][4]
IUPAC Name This compound
Synonyms 2-Bromo-9-phenyl-9-hydroxyfluorene, 2-Bromo-9-phenyl-9-fluorenol
Appearance White to light yellow powder/crystal
Melting Point 112.0 to 116.0 °C

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of this compound involves a nucleophilic addition of a phenyl organometallic reagent to the carbonyl group of 2-Bromo-9-fluorenone. The Grignard reaction, utilizing phenylmagnesium bromide, is a robust and well-established method for this type of carbon-carbon bond formation.

Mechanistic Causality

The core of this synthesis is the reaction between the electrophilic carbonyl carbon of 2-Bromo-9-fluorenone and the nucleophilic phenyl group of the Grignard reagent.

  • Choice of Precursor : 2-Bromo-9-fluorenone is the ideal starting material as it already contains the bromine atom at the required C2 position, simplifying the synthetic pathway.[5]

  • Choice of Reagent : Phenylmagnesium bromide is a potent nucleophile. The highly polarized carbon-magnesium bond allows the phenyl anion to readily attack the electron-deficient carbonyl carbon of the fluorenone. This reaction is highly effective for creating the C-phenyl bond at the C9 position.[6]

  • Reaction Quench : The reaction initially forms a magnesium alkoxide intermediate. A mild acidic workup (e.g., with saturated ammonium chloride solution) is required to protonate the alkoxide, yielding the final tertiary alcohol product, this compound.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 2-Bromo-9-fluorenone C Nucleophilic Addition (Grignard Reaction) Anhydrous THF, Room Temp A->C B Phenylmagnesium Bromide (in THF) B->C D Aqueous Quench (e.g., sat. NH4Cl) C->D E Extraction with Organic Solvent D->E F Purification (Column Chromatography) E->F G This compound (Final Product) F->G G A This compound (Topic Compound) B Friedel-Crafts Alkylation (with Benzene, Acid Catalyst) A->B Synthesis C 2-Bromo-9,9-diphenylfluorene (Key Intermediate) B->C D Cross-Coupling Reactions (e.g., Suzuki Coupling) C->D Functionalization E Advanced Conjugated Materials (Polymers, Dendrimers) D->E F Device Fabrication (OLEDs, Organic Solar Cells) E->F Application

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol from 2-bromo-9-fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol, a valuable intermediate in the development of advanced materials and pharmaceutical compounds. The primary synthetic route discussed is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and analytical characterization of the target compound.

Introduction: The Significance of this compound

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science and medicinal chemistry. The rigid, planar structure of the fluorene core imparts unique photophysical and electronic properties, making these compounds ideal building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The introduction of a phenyl group at the C9 position and a bromine atom at the C2 position of the fluorenol backbone creates a versatile intermediate. The hydroxyl group can be further functionalized, the phenyl group influences the electronic properties, and the bromine atom provides a reactive handle for subsequent cross-coupling reactions, allowing for the construction of more complex molecular architectures.

The synthesis of this compound from the readily available 2-bromo-9-fluorenone is a key transformation that enables the exploration of this important class of molecules.

The Synthetic Strategy: A Grignard Approach

The most direct and efficient method for the synthesis of this compound from 2-bromo-9-fluorenone is the nucleophilic addition of a phenyl Grignard reagent to the carbonyl group of the fluorenone.

The Grignard Reaction: Mechanism and Rationale

The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of organic synthesis. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of a ketone.

The reaction proceeds in two key stages:

  • Formation of the Grignard Reagent: Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, creating a highly polarized carbon-magnesium bond where the carbon atom is nucleophilic.

  • Nucleophilic Addition: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-bromo-9-fluorenone. This addition breaks the carbon-oxygen pi bond, forming a magnesium alkoxide intermediate.

  • Workup: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or NH4Cl) to protonate the alkoxide, yielding the desired tertiary alcohol, this compound.

The choice of a Grignard reaction is predicated on its high efficiency and functional group tolerance in this specific transformation. The ketone carbonyl is highly susceptible to nucleophilic attack, and the Grignard reagent provides a potent phenyl nucleophile.

An In-Depth Technical Guide to 2-Bromo-9-phenyl-9H-fluoren-9-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-9-phenyl-9H-fluoren-9-ol, a pivotal chemical intermediate in the fields of materials science and pharmaceutical development. We will delve into its fundamental chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic rationales, and its significant applications. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, offering expert insights into the practical utilization and handling of this versatile fluorene derivative.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic alcohol derivative of fluorene. The strategic placement of the bromo- and phenyl- groups on the fluorene backbone makes it a highly valuable and versatile building block in organic synthesis.

The formal IUPAC name for this compound is This compound [1][2]. It is also commonly known by several synonyms, including:

  • 2-Bromo-9-phenyl-9-fluorenol[1]

  • 2-Bromo-9-phenyl-9-hydroxyfluorene[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Registry Number 736928-22-6[1][2]
Molecular Formula C₁₉H₁₃BrO[2]
Molecular Weight 337.21 g/mol [2]
Appearance White to light yellow powder or crystals[1]
Melting Point 112.0 - 116.0 °C[1]
Purity Typically >98.0% (by GC)[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a Grignard reaction. This pathway involves the nucleophilic addition of a phenyl group to the carbonyl carbon of 2-bromo-9-fluorenone. This method is a cornerstone of C-C bond formation in organic chemistry and offers high yields and specificity.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol details the synthesis from 2-bromo-9-fluorenone and bromobenzene.

Materials:

  • 2-Bromo-9-fluorenone

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.

    • Add a small crystal of iodine. Heat gently with a heat gun until violet iodine vapor is observed; this activates the magnesium surface.

    • Add anhydrous diethyl ether to the flask.

    • In a separate, dry dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium suspension and stir. The initiation of the reaction is indicated by gentle refluxing and the disappearance of the iodine color.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of phenylmagnesium bromide.

  • Nucleophilic Addition Reaction:

    • In a separate flame-dried Schlenk flask under nitrogen, dissolve 2-bromo-9-fluorenone in anhydrous THF.

    • Cool this solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the addition reaction and minimize side-product formation.

    • Slowly add the prepared phenylmagnesium bromide solution to the stirred 2-bromo-9-fluorenone solution via cannula transfer.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This acidic workup protonates the intermediate magnesium alkoxide to yield the desired tertiary alcohol and precipitates magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Causality and Self-Validation
  • Inert Atmosphere: The Grignard reagent is a potent nucleophile and a strong base, reacting readily with atmospheric oxygen and moisture. Conducting the reaction under an inert atmosphere (N₂ or Ar) is non-negotiable for achieving a high yield.

  • Anhydrous Solvents: The use of anhydrous solvents is mandatory to prevent the protonation (quenching) of the Grignard reagent by water, which would halt the desired reaction.

  • Controlled Addition at 0 °C: The addition of the Grignard reagent to the ketone is highly exothermic. Cooling the reaction vessel prevents a rapid temperature increase, which could lead to unwanted side reactions, such as Wurtz coupling of the Grignard reagent.

  • Saturated NH₄Cl Quench: A saturated ammonium chloride solution provides a controlled, weakly acidic medium to protonate the alkoxide intermediate without causing potential acid-catalyzed elimination of the newly formed tertiary alcohol, which is a risk with stronger acids.

Synthesis Workflow Diagram

SynthesisWorkflow reagent reagent process process intermediate intermediate product product sub1 Bromobenzene + Mg proc1 Grignard Formation (Anhydrous Ether, N₂) sub1->proc1 Activation (I₂) sub2 2-Bromo-9-fluorenone proc2 Nucleophilic Addition (Anhydrous THF, 0°C) sub2->proc2 int1 Phenylmagnesium Bromide proc1->int1 int1->proc2 int2 Magnesium Alkoxide Intermediate proc2->int2 proc3 Aqueous Work-up (Sat. NH₄Cl) int2->proc3 proc4 Purification (Recrystallization) proc3->proc4 Crude Product final_product 2-Bromo-9-phenyl- 9H-fluoren-9-ol proc4->final_product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The utility of this compound stems from its trifunctional nature: the reactive tertiary alcohol, the modifiable bromine atom (e.g., for cross-coupling reactions), and the rigid, photoactive fluorene core.

Intermediate for Optoelectronic Materials

Fluorene derivatives are prized for their high luminescence efficiency and charge transport properties, making them ideal for organic light-emitting diodes (OLEDs) and other organic electronics[3][4]. This compound serves as a crucial precursor for more complex materials. For instance, it is a key starting material in the synthesis of 2-Bromo-9,9-diphenylfluorene [3][5][6]. This subsequent reaction, often a Friedel-Crafts alkylation with benzene, replaces the hydroxyl group with a second phenyl group, creating a spiro-configured C9 carbon that enhances the morphological stability and performance of the final OLED material[3][6].

Building Block in Pharmaceutical Synthesis

While direct biological activity data for this specific compound is not widely published, the fluorene scaffold is a well-established pharmacophore. Fluorene derivatives have demonstrated a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties[4]. The presence of the bromine atom on this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments. This strategic handle enables medicinal chemists to generate libraries of complex fluorene-based compounds for screening in drug discovery programs. It is frequently categorized as a valuable pharmaceutical intermediate for these reasons[3][5].

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not detailed in the provided search results, data from closely related fluorene compounds provide a strong basis for safe handling protocols.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[7][8][9]. Avoid breathing dust and wash hands thoroughly after handling[7][9].

  • Hazards: Based on analogous structures like 2-bromo-9-fluorenone, it may cause skin and serious eye irritation[7]. Compounds like 9-bromo-9-phenylfluorene are classified as corrosive and can cause severe skin burns and eye damage[8].

  • Storage: Store in a tightly closed container in a dry, well-ventilated place[1][9].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[7][9].

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in both materials science and medicinal chemistry. Its well-defined structure and multiple reactive sites provide a robust platform for constructing complex molecular architectures. Understanding its synthesis, properties, and handling is essential for any researcher aiming to leverage the unique advantages of the fluorene scaffold in next-generation technologies and therapeutics.

References

Spectroscopic Data for 2-Bromo-9-phenyl-9H-fluoren-9-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9-phenyl-9H-fluoren-9-ol is a halogenated aromatic alcohol belonging to the fluorene class of compounds. Its rigid, planar fluorene core, combined with the steric and electronic influence of the phenyl and bromo substituents, makes it a molecule of significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, potential biological activity, and utility as a synthetic intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this characterization, providing detailed insights into the compound's atomic arrangement, functional groups, and overall molecular integrity.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the current lack of publicly available experimental spectra for this specific compound, this guide will leverage data from closely related analogs and foundational spectroscopic principles to predict and interpret the key spectral features. This approach offers a robust framework for researchers to anticipate, identify, and analyze the spectroscopic signature of this compound in their own experimental work.

Molecular Structure and Spectroscopic Expectations

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include the tricyclic fluorene system, the bromine substituent on one of the aromatic rings, and the phenyl and hydroxyl groups attached to the C9 position.

Figure 1: Molecular Structure of this compound

A 2D representation of this compound highlighting the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex, particularly in the aromatic region.

  • Aromatic Protons (Fluorenyl and Phenyl): A series of multiplets would be observed between approximately 7.0 and 7.8 ppm . The bromine atom at the 2-position will influence the chemical shifts of the adjacent protons on that ring, likely causing them to appear at slightly different frequencies compared to the protons on the unsubstituted aromatic ring. The five protons of the C9-phenyl group would also resonate in this region.

  • Hydroxyl Proton (-OH): A broad singlet is anticipated, the chemical shift of which is highly dependent on the solvent and concentration, but typically appears between 2.0 and 5.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.

  • Aromatic Carbons: A number of signals are expected in the range of 120 to 150 ppm , corresponding to the carbons of the fluorene and phenyl rings. The carbon atom bearing the bromine (C-2) would be expected to have a chemical shift in the lower end of this range (around 120-125 ppm).

  • C9 Carbon: The quaternary carbon at the 9-position, bonded to the hydroxyl and phenyl groups, is expected to have a characteristic chemical shift in the range of 80-90 ppm . For instance, the analogous carbon in 9-phenyl-9-fluorenol appears at 83.5 ppm.[1]

Predicted ¹³C NMR Chemical Shifts
Carbon Atom Expected Chemical Shift (ppm)
C9 (quaternary)80 - 90
C-Br120 - 125
Aromatic CH120 - 130
Aromatic Quaternary135 - 155

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group.

  • Aromatic C-H Stretch: Sharp peaks of medium intensity are anticipated just above 3000 cm⁻¹ .

  • Aromatic C=C Bending: Several sharp absorptions of varying intensity would be observed in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹ is expected for the C-O single bond of the tertiary alcohol.

  • C-Br Stretch: A weak to medium intensity band is expected in the fingerprint region, typically between 500 and 600 cm⁻¹ .

Predicted IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad, strong)
C-H (aromatic)3000 - 3100 (sharp, medium)
C=C (aromatic)1450 - 1600 (sharp, variable)
C-O (alcohol)1000 - 1200 (strong)
C-Br500 - 600 (weak to medium)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (336 and 338 g/mol for the ⁷⁹Br and ⁸¹Br isotopes, respectively). The presence of bromine will be evident from the characteristic M and M+2 isotopic pattern with nearly equal intensities.

  • Key Fragmentation: A prominent fragment would be expected from the loss of a water molecule (M-18), and another from the loss of the phenyl group (M-77).

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Figure 2: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process Raw Data (FT, Phasing, Baseline Correction) Acquire_2D->Process Integrate Integrate Peaks (¹H) Process->Integrate Assign Assign Signals Integrate->Assign

A generalized workflow for obtaining and analyzing NMR data.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR stage. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular weight.

Conclusion

The spectroscopic characterization of this compound is essential for its application in scientific research and development. While experimental data is not yet publicly available, a thorough understanding of the expected NMR, IR, and MS spectra can be derived from the analysis of its molecular structure and comparison with related compounds. This technical guide provides a foundational framework for researchers to interpret the spectroscopic data of this important fluorene derivative, thereby facilitating its use in the synthesis of novel materials and potential therapeutic agents.

References

Discovery and history of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-9-phenyl-9H-fluoren-9-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 736928-22-6), a pivotal intermediate in the synthesis of advanced organic materials. The document details its historical context, primary synthesis methodologies including traditional Grignard reactions and modern continuous flow processes, and detailed experimental protocols. Furthermore, it covers the compound's physicochemical properties, characterization, and its principal application as a precursor for optoelectronic materials, particularly those used in Organic Light-Emitting Diodes (OLEDs). This guide is intended for researchers, chemists, and professionals in materials science and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction

The fluorene scaffold, a polycyclic aromatic hydrocarbon, is a cornerstone in the development of functional organic materials. Its rigid, planar structure and extensive π-conjugated system give rise to unique photophysical properties, making fluorene derivatives ideal candidates for applications in organic electronics.[1] Within this chemical class, 9-substituted fluorenols are versatile tertiary alcohols that serve as critical building blocks for more complex molecular architectures.

This compound stands out as a significant intermediate. The strategic placement of a bromine atom on the fluorene backbone provides a reactive handle for subsequent cross-coupling reactions, while the phenyl and hydroxyl groups at the C9 position are essential for building steric bulk and enabling further transformations. Its primary role is as a direct precursor to 2-Bromo-9,9-diphenylfluorene, a key component in the synthesis of high-performance materials for OLEDs, organic solar cells, and organic transistors.[2][3] This guide elucidates the synthesis, properties, and applications of this important molecule.

Synthesis Methodologies: From Batch to Flow

The synthesis of this compound is most effectively achieved via the nucleophilic addition of a phenyl organometallic reagent to the carbonyl group of 2-bromo-9-fluorenone. The Grignard reaction is the most prevalent and well-documented method.

Core Synthesis: The Grignard Reaction

The cornerstone of this synthesis is the reaction between a phenyl Grignard reagent (e.g., phenylmagnesium bromide) and 2-bromo-9-fluorenone.[4]

Mechanism Rationale: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-bromo-9-fluorenone. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with protic solvents (like water), which would quench the reagent and halt the desired reaction. The initial product is a magnesium alkoxide salt, which is subsequently hydrolyzed during an aqueous workup to yield the final tertiary alcohol. A saturated solution of ammonium chloride is often preferred for the workup, as it provides a mild acidic quench that effectively hydrolyzes the alkoxide without promoting side reactions like dehydration, which can occur under stronger acidic conditions.[5][6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup cluster_product Final Product Ketone 2-Bromo-9-fluorenone Reaction Nucleophilic Addition (Anhydrous THF) Ketone->Reaction Grignard Phenylmagnesium Bromide Grignard->Reaction Alkoxide Magnesium Alkoxide Salt Reaction->Alkoxide Forms intermediate Workup Hydrolysis (Sat. NH4Cl) Alkoxide->Workup Product This compound Workup->Product Protonation

Diagram: Grignard synthesis pathway for this compound.
Process Intensification: Continuous Flow Synthesis

While the batch Grignard process is effective, modern chemical manufacturing emphasizes greener and more efficient methods. Continuous flow chemistry has emerged as a superior alternative for the production of 9-aryl-fluoren-9-ols.[7] This approach involves pumping the reactant solutions through a series of modules where they mix and react. The short residence time and excellent heat and mass transfer in flow reactors offer significant advantages.[8]

ParameterBatch ProcessContinuous Flow ProcessImprovement
Yield ~45-65%>99%Significant increase[7][8]
Production Period Extended (hours to days)Significantly shorter86% reduction[7]
Raw Material Cost Higher due to lower yieldLower35% reduction[7]
Solid Waste HigherLower64% reduction[7]
E-factor 26.581.9792.57% reduction[7]
Table 1: Comparison of batch vs. continuous flow synthesis of 9-aryl-fluoren-9-ols.

The dramatic reduction in the environmental factor (E-factor), which measures the mass of waste per mass of product, underscores the sustainability of the continuous flow approach.

Detailed Experimental Protocol (Grignard Method)

This protocol describes a standard laboratory-scale synthesis based on established methodologies.[4][5]

Materials and Reagents:

  • 2-Bromo-9-fluorenone (1.0 eq)[9]

  • Magnesium turnings (1.5 eq)

  • Bromobenzene (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (as initiator)

Protocol:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a small crystal of iodine to the flask. Heat gently with a heat gun under nitrogen flow until violet iodine vapors are observed. This step activates the magnesium surface.

    • Allow the flask to cool, then add anhydrous THF to cover the magnesium.

    • Dissolve bromobenzene in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle heating may be applied.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of phenylmagnesium bromide.

  • Reaction with Ketone:

    • In a separate flame-dried flask, dissolve 2-bromo-9-fluorenone in anhydrous THF under nitrogen.

    • Cool the ketone solution in an ice bath to 0 °C.

    • Slowly add the prepared phenylmagnesium bromide solution to the ketone solution via a cannula. A color change is typically observed.[4]

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Stir vigorously for 15-30 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[4]

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.

Physicochemical Properties & Characterization

This compound is typically isolated as a white to light yellow crystalline solid.

PropertyValueSource(s)
CAS Number 736928-22-6[10]
Molecular Formula C₁₉H₁₃BrO[10][11]
Molecular Weight 337.21 g/mol [10][11]
Appearance White to light yellow powder/crystal
Melting Point 112.0 - 116.0 °C
Purity (Commercial) >98.0% (GC)

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorene and phenyl rings. The hydroxyl proton will appear as a singlet, the position of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon at the C9 position (C-OH) in the range of 80-90 ppm, along with numerous signals in the aromatic region (120-150 ppm).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺) appearing at m/z 336 and 338.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a synthetic intermediate.[1][12]

Key Reactions:

  • Dehydration/Substitution: The tertiary alcohol can be readily converted into other derivatives. Its most important reaction is the acid-catalyzed substitution with benzene to form 2-Bromo-9,9-diphenylfluorene.[12] This reaction proceeds via a stabilized 9-phenylfluorenyl carbocation intermediate. Catalysts such as trifluoroacetic acid/AlCl₃, concentrated H₂SO₄, or trifluoromethanesulfonic acid are effective for this transformation.[1][4][12]

  • Halogenation: The bromine atom on the fluorene ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to build more complex molecules for electronic applications.

G cluster_start Starting Intermediate cluster_reaction Key Transformation cluster_product Key Building Block cluster_application Final Application Start This compound Reaction Friedel-Crafts Alkylation (Benzene, Acid Catalyst) Start->Reaction Product 2-Bromo-9,9-diphenylfluorene Reaction->Product Dehydration & Substitution OLED Synthesis of OLED Host/Emitter Materials Product->OLED Cross-coupling reactions

Diagram: Application workflow from intermediate to OLED materials.

The end products, highly substituted fluorene derivatives, are integral to the fabrication of OLED devices, where they function as charge-transporting or light-emitting layers.[1][2]

Conclusion

This compound is a well-established and highly valuable intermediate in organic synthesis. While its discovery is rooted in classic organometallic chemistry, its production is evolving with the adoption of modern, sustainable techniques like continuous flow processing. Its robust synthesis and strategic functionalization make it an indispensable precursor for the creation of sophisticated materials that drive advancements in optoelectronics. This guide provides the foundational and practical knowledge necessary for researchers to effectively synthesize, characterize, and utilize this versatile chemical building block.

References

An In-depth Technical Guide to the Health and Safety of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the health and safety considerations for 2-Bromo-9-phenyl-9H-fluoren-9-ol. As a crucial intermediate in organic synthesis, particularly in the development of advanced materials and pharmaceutical compounds, a thorough understanding of its safe handling is paramount for all laboratory personnel. This document synthesizes available data from structurally similar compounds to provide a robust framework for risk assessment and management in the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific molecule.

Compound Profile and Inferred Hazards

Table 1: Inferred Hazard Identification

Hazard ClassInferred GHS ClassificationPrimary Route of ExposurePotential Health Effects
Skin Corrosion/Irritation Category 2DermalCauses skin irritation.[1]
Serious Eye Damage/Irritation Category 2AOcularCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3InhalationMay cause respiratory irritation.[1][3]

This classification is extrapolated from data on structurally related compounds and should be treated as a precautionary guideline.

The causality behind these anticipated hazards lies in the chemical reactivity of the fluorene backbone and the presence of the bromine atom. Halogenated organic compounds can be irritants and may have other toxicological properties. The phenyl and hydroxyl groups also contribute to the molecule's overall reactivity and potential for biological interaction.

Prudent Practices for Laboratory Handling

A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles that comply with EN166 standards are mandatory.[4] A face shield should be worn in situations where splashing is a possibility.[4][5]

  • Skin Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn and inspected for integrity before each use. A laboratory coat is required to prevent skin contact.[4][5]

  • Respiratory Protection: All work with this compound solid or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Ventilation: A properly functioning chemical fume hood is the primary engineering control for handling this compound.

  • Segregation: Store this compound away from incompatible materials, such as strong oxidizing agents.[3][7]

Emergency Response Protocols

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following first-aid procedures are based on the potential hazards of skin, eye, and respiratory irritation.[1][2][3]

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][8] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2][3]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]

Spill and Leak Cleanup

A well-defined spill response plan is crucial for mitigating the impact of an accidental release.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size & Nature ppe->assess solid_spill Solid Spill assess->solid_spill Solid liquid_spill Liquid Spill assess->liquid_spill Liquid sweep Sweep Carefully solid_spill->sweep absorb Absorb with Inert Material liquid_spill->absorb containerize Containerize Waste sweep->containerize absorb->containerize decontaminate Decontaminate Area containerize->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose end Incident Report dispose->end

Caption: Workflow for responding to a chemical spill.

Fire and Explosion Hazard Data

While specific flammability data for this compound is unavailable, it is a combustible solid.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][7]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[2]

  • Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[2][3]

Toxicological and Ecological Information

There is no specific toxicological or ecological data available for this compound.[9] However, compounds containing a fluorene moiety can be toxic to aquatic life. Therefore, this compound should not be released into the environment.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][7]

  • Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local regulations. This material may be disposed of by incineration at a licensed chemical destruction plant.[9]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Goggles, Gloves, Lab Coat)

Caption: Hierarchy of controls for managing chemical hazards.

Conclusion

While a comprehensive safety profile for this compound is not yet established, a cautious and informed approach based on data from structurally related compounds is essential for its safe handling. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

Solubility Profile of 2-Bromo-9-phenyl-9H-fluoren-9-ol: A Theoretical and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Bromo-9-phenyl-9H-fluoren-9-ol is a specialized organic molecule whose utility in advanced materials and pharmaceutical development is intrinsically linked to its behavior in solution. Understanding its solubility across a range of organic solvents is paramount for its synthesis, purification, and application. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. We delve into the molecular characteristics governing its solubility, offer a curated list of solvents for screening, and present a detailed, self-validating experimental protocol for accurate solubility measurement. The guide combines theoretical principles with practical, field-proven methodologies to empower researchers in their laboratory work.

Introduction to this compound

This compound is a derivative of fluorenol, characterized by a bulky, rigid fluorene backbone with a phenyl group and a bromine atom at key positions. Its chemical structure dictates a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.[1][2] The presence of the hydroxyl group at the C9 position provides a reactive site for further chemical modification.

Key Compound Identifiers:

  • CAS Number: 736928-22-6[3]

  • Molecular Formula: C₁₉H₁₃BrO[3]

  • Molecular Weight: 337.21 g/mol [3]

The precise manipulation of this molecule in a laboratory setting—whether for reaction chemistry, chromatographic purification, or formulation—requires a thorough understanding of its solubility. A poor choice of solvent can lead to incomplete reactions, low yields, and significant challenges in purification. This guide, therefore, serves as a foundational resource for predicting and quantifying the solubility of this compound.

The Molecular Basis of Solubility: A Theoretical Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] An analysis of the molecular structure of this compound reveals a molecule of dual character.

  • Nonpolar Characteristics: The core structure is dominated by the large, fused aromatic system of the fluorene moiety and the appended phenyl ring. These extensive hydrocarbon regions are nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.

  • Polar Characteristics: The molecule possesses two key polar features:

    • The Hydroxyl (-OH) Group: This is the most significant polar feature. It can act as both a hydrogen bond donor and a hydrogen bond acceptor, allowing for strong interactions with polar protic solvents like alcohols.

    • The Bromo (-Br) Substituent: The carbon-bromine bond introduces a dipole moment, contributing to the overall polarity of the molecule, albeit to a lesser extent than the hydroxyl group.

Solubility Prediction: Based on this analysis, we can predict that this compound will exhibit poor solubility in highly nonpolar solvents (like hexanes) and in water. Its solubility is expected to be highest in solvents that can accommodate both its large nonpolar surface area and its hydrogen-bonding hydroxyl group. Polar aprotic solvents (like THF or Dichloromethane) and polar protic solvents (like Ethanol or Isopropanol) are therefore the most promising candidates.

Recommended Solvents for Solubility Screening

To experimentally determine the solubility profile, a diverse set of organic solvents should be screened. The following table organizes common laboratory solvents by class and provides key properties to aid in selection.

Solvent ClassSolvent NamePolarity IndexDielectric Constant (20°C)Rationale for Inclusion
Nonpolar n-Hexane0.11.9Establishes a baseline for solubility in purely aliphatic, nonpolar media.
Toluene2.42.4Represents aromatic, nonpolar solvents; may show enhanced solubility due to π-π stacking.
Polar Aprotic Dichloromethane (DCM)3.19.1A common solvent for organic reactions that can dissolve a wide range of compounds.
Tetrahydrofuran (THF)4.07.5An excellent solvent for compounds with both polar and nonpolar regions.[6]
Acetone5.121A highly polar aprotic solvent.
Acetonitrile (MeCN)5.837.5Used frequently in chromatography; its interaction profile is of practical interest.
Dimethyl Sulfoxide (DMSO)7.247A highly polar solvent capable of dissolving many poorly soluble compounds.
Polar Protic Isopropanol3.918A common alcohol solvent with both hydrogen-bonding capability and hydrocarbon character.
Ethanol4.324.5Similar to isopropanol, widely used in purification (recrystallization).
Methanol5.133The most polar of the simple alcohols.

A Validated Protocol for Experimental Solubility Determination

This section provides a rigorous, step-by-step methodology for determining the solubility of this compound. The protocol is designed to be self-validating through the use of precise analytical techniques for concentration measurement.

Experimental Workflow

The overall process follows a logical sequence from sample preparation to final data analysis, as illustrated in the diagram below.

G start Start prep Prepare Compound (Dry, known purity) start->prep weigh Weigh excess compound into vials prep->weigh add_solvent Add precise volume of test solvent weigh->add_solvent equilibrate Equilibrate at constant T (e.g., 24h with stirring) add_solvent->equilibrate separate Separate Phases (Centrifuge or filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, UV-Vis, Gravimetric) separate->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of an organic compound.

Materials and Reagents
  • This compound (purity >98%)

  • Analytical grade organic solvents (see Table in Section 3.0)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Centrifuge or syringe filters (PTFE, 0.22 µm)

  • Analytical instrument (HPLC with UV detector, UV-Vis spectrophotometer, or a vacuum oven for gravimetric analysis)

Step-by-Step Procedure
  • Preparation: Ensure the this compound is finely powdered and dry to facilitate dissolution.

  • Sample Addition: To a series of labeled glass vials, add an excess amount of the compound (e.g., ~50 mg). The key is to ensure undissolved solid remains after equilibration. Record the exact mass if using the gravimetric method.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of a selected solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker/bath (e.g., 25°C). Allow the slurries to equilibrate for a sufficient time (a minimum of 24 hours is recommended) to ensure the solution is saturated.[5]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To obtain a clear, particle-free supernatant for analysis, either:

    • Centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).

    • Filter the solution using a syringe fitted with a chemically resistant (e.g., PTFE) 0.22 µm filter.

  • Analysis of Supernatant: Determine the concentration of the dissolved solid in the clear supernatant using one of the following methods. The choice depends on available equipment and whether the compound has a chromophore.

    • Gravimetric Analysis (Universal): Accurately transfer a known volume (e.g., 1.00 mL) of the clear supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solid is achieved.

    • UV-Vis Spectroscopy (If Chromophoric): Prepare a calibration curve of the compound in the specific solvent. Dilute a known volume of the supernatant to fall within the linear range of the calibration curve and measure its absorbance.

    • HPLC (Most Robust): Prepare a calibration curve. Inject a small, known volume of the supernatant onto the HPLC system and determine the concentration from the peak area.

  • Calculation:

    • Gravimetric: Solubility (mg/mL) = (Mass of dried residue in mg) / (Volume of supernatant evaporated in mL).

    • Spectroscopic/Chromatographic: Calculate the concentration from the calibration curve, accounting for any dilution steps.

Predicted Solubility and Molecular Interactions

While experimental determination is the gold standard, the theoretical principles discussed in Section 2.0 allow for a qualitative prediction of solubility. The following table summarizes these predictions. Researchers can use this as a guide and populate the "Experimental Findings" column with their own data.

SolventSolvent ClassPredicted Qualitative SolubilityExperimental Findings (mg/mL)
n-HexaneNonpolarInsoluble
TolueneNonpolarLow to Moderate
DichloromethanePolar AproticHigh
TetrahydrofuranPolar AproticHigh
AcetonePolar AproticModerate to High
AcetonitrilePolar AproticModerate
DMSOPolar AproticHigh
IsopropanolPolar ProticModerate
EthanolPolar ProticModerate
MethanolPolar ProticLow to Moderate

The interactions driving these solubilities are visualized below.

G cluster_solute Solute cluster_solvents Solvents solute This compound -OH (H-Bonding) -Br (Dipole) Aromatic Rings (van der Waals) protic Polar Protic (Methanol) H-Bonding Capable solute->protic Strongest Interaction (H-Bonding) aprotic Polar Aprotic (THF) Dipole Moment solute->aprotic Moderate Interaction (Dipole-Dipole) nonpolar Nonpolar (Hexane) van der Waals only solute->nonpolar Weak Interaction (van der Waals)

Caption: Intermolecular forces between the solute and different solvent classes.

Conclusion

The solubility of this compound is a complex interplay between its large, nonpolar aromatic structure and its polar, hydrogen-bonding hydroxyl group. This dual nature results in moderate to high solubility in polar aprotic and polar protic solvents, and poor solubility in highly nonpolar media. While theoretical predictions provide a valuable starting point, accurate quantitative data must be obtained experimentally. The protocol detailed in this guide offers a robust and reliable method for generating this critical data, enabling researchers to optimize reaction conditions, streamline purification processes, and advance the application of this versatile molecule.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Bromo-9-phenyl-9H-fluoren-9-ol, a key intermediate in the synthesis of advanced materials and pharmaceuticals. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes information from related fluorenol derivatives, brominated aromatic compounds, and the known reactivity of tertiary alcohols to present a predictive overview. This document is intended for researchers, scientists, and drug development professionals, offering insights into the anticipated thermal behavior, potential decomposition pathways, and the analytical methodologies required for its empirical study.

Introduction

This compound (CAS No. 736928-22-6) is a fluorene derivative characterized by a tertiary alcohol group at the C9 position, a phenyl substituent also at C9, and a bromine atom on the fluorenyl backbone.[1] Its molecular structure makes it a valuable precursor in organic synthesis, particularly for creating more complex molecules like 2-Bromo-9,9-diphenylfluorene, which is utilized in the development of optoelectronic materials.[2][3] The thermal stability of such intermediates is a critical parameter, influencing their storage, handling, and reaction conditions. Understanding the decomposition behavior is paramount for ensuring the safety, efficiency, and predictability of synthetic processes in both research and industrial settings.

This guide will explore the expected thermal properties of this compound, propose a likely decomposition mechanism, and provide detailed protocols for its experimental verification using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques such as gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR).

Molecular Structure and Predicted Reactivity

The thermal behavior of this compound is dictated by the interplay of its constituent functional groups: the tertiary alcohol, the bulky aromatic systems, and the carbon-bromine bond.

  • Tertiary Alcohol: The hydroxyl group at the C9 position is a tertiary alcohol. Tertiary alcohols are known to undergo dehydration (loss of a water molecule) under thermal or acidic conditions to form alkenes.[4] This is often an E1 elimination reaction that proceeds through a carbocation intermediate. The stability of the resulting carbocation is a key factor in the facility of this reaction.

  • Brominated Aromatic System: The bromine atom attached to the fluorene ring introduces a potential site for homolytic cleavage at elevated temperatures, which could lead to the formation of bromine radicals. Brominated aromatic compounds are known to decompose at high temperatures, often releasing hydrogen bromide (HBr) and a variety of brominated organic compounds.[5][6]

Based on these structural features, a primary anticipated thermal decomposition pathway for this compound is an initial dehydration reaction.

Proposed Thermal Decomposition Pathway

The most probable initial step in the thermal decomposition of this compound is the elimination of water from the tertiary alcohol. This would lead to the formation of a more conjugated and likely more stable alkene, 2-Bromo-9-phenyl-9-ylidene-9H-fluorene. At higher temperatures, further degradation of this intermediate and the original molecule could occur, potentially involving the cleavage of the C-Br bond and fragmentation of the aromatic rings.

A proposed initial decomposition step is as follows:

This compound → 2-Bromo-9-phenyl-9-ylidene-9H-fluorene + H₂O

This initial dehydration is expected to be the dominant process at lower decomposition temperatures. At significantly higher temperatures, fragmentation of the fluorene and phenyl rings, along with the release of HBr, would likely occur.

Recommended Experimental Analysis

To empirically determine the thermal stability and decomposition products of this compound, a combination of thermal analysis and spectroscopic techniques is recommended.

Thermal Analysis: TGA and DSC

Thermogravimetric analysis (TGA) will quantify the mass loss of the sample as a function of temperature, indicating the onset of decomposition and the number of decomposition steps. Differential scanning calorimetry (DSC) will measure the heat flow associated with thermal events, such as melting, crystallization, and decomposition (which can be endothermic or exothermic).

ParameterPredicted Value/EventRationale
Melting Point (Tm) ~112-116 °CBased on supplier data for similar compounds. This will appear as an endothermic peak in the DSC thermogram.
Onset of Decomposition (Td) > 150 °C (in inert atmosphere)Tertiary alcohols can dehydrate upon heating. The bulky aromatic structure may provide some thermal stability.
Decomposition Steps (TGA) Likely a multi-step process.The initial mass loss would correspond to the dehydration (loss of H₂O, ~5.3% of total mass). Subsequent steps at higher temperatures would involve further fragmentation.
Decomposition Enthalpy (DSC) The initial dehydration is expected to be endothermic. Subsequent decomposition at higher temperatures may be complex, with both endothermic and exothermic events possible.Bond breaking is generally endothermic.
Evolved Gas Analysis (EGA): GC-MS and FTIR

To identify the decomposition products, the gases evolved during the TGA experiment should be analyzed.

  • TGA-FTIR: This provides real-time analysis of the evolved gases, allowing for the identification of functional groups in the decomposition products (e.g., O-H stretch for water, C=C for alkenes, H-Br for hydrogen bromide).

  • TGA-GC-MS: This technique separates the evolved gases by gas chromatography before detection by mass spectrometry. This allows for the precise identification of individual decomposition products, even in a complex mixture.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Td) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 300 °C (or a temperature below the onset of decomposition determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endothermic transition.

Protocol for Evolved Gas Analysis (TGA-GC-MS)
  • Instrument Setup: Couple the outlet of the TGA to the injection port of a GC-MS system via a heated transfer line (maintained at ~250 °C to prevent condensation).

  • TGA Conditions: Follow the TGA protocol outlined in section 5.1.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • GC Oven Program: Hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 10-500.

  • Data Analysis: Correlate the evolution of specific gases with the mass loss steps observed in the TGA data. Identify the evolved compounds by comparing their mass spectra to a standard library (e.g., NIST).

Visualizations

Chemical Structure

This compound This compound

Caption: Molecular structure of this compound.

Proposed Decomposition Pathway

G A This compound B 2-Bromo-9-phenyl-9-ylidene-9H-fluorene A->B Dehydration (Δ) C H2O A->C Dehydration (Δ) D Further Fragmentation Products (e.g., HBr, brominated aromatics) B->D High Temperature Decomposition

Caption: Proposed initial thermal decomposition pathway via dehydration.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Interpretation A This compound (powder) B TGA A->B C DSC A->C D TGA-FTIR B->D E TGA-GC-MS B->E F Decomposition Profile & Products C->F D->F E->F

Caption: Integrated workflow for thermal analysis.

Conclusion

While direct experimental data for the thermal decomposition of this compound is sparse, a scientifically sound prediction of its behavior can be made based on the principles of organic chemistry and the analysis of analogous structures. The primary anticipated decomposition pathway is an initial dehydration, characteristic of tertiary alcohols, followed by further fragmentation at higher temperatures, which is typical for brominated aromatic compounds. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions. A thorough understanding of the thermal stability and decomposition of this important synthetic intermediate is crucial for its safe and effective use in the development of new materials and pharmaceuticals.

References

Methodological & Application

The Synthetic Versatility of 2-Bromo-9-phenyl-9H-fluoren-9-ol: A Gateway to Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-9-phenyl-9H-fluoren-9-ol is a pivotal intermediate in organic synthesis, offering a unique structural scaffold that combines the rigid, planar fluorene core with two distinct reactive sites: a carbon-bromine bond on the aromatic ring and a hydroxyl group at the stereogenic C9 position. This application note provides an in-depth guide for researchers, chemists, and materials scientists on the strategic applications of this compound. We will explore its role as a precursor to complex spirocyclic systems, its utility in forming sterically demanding tri- and tetra-substituted fluorene derivatives, and its subsequent functionalization through palladium-catalyzed cross-coupling reactions to access a diverse range of functional organic materials. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in the development of next-generation organic electronics, including Organic Light-Emitting Diodes (OLEDs), and advanced pharmaceutical intermediates.

Introduction: Unveiling the Potential of a Bifunctional Building Block

The fluorene moiety is a cornerstone in materials science due to its inherent thermal stability, high photoluminescence quantum yield, and excellent charge transport properties. The strategic placement of functional groups on this core allows for the fine-tuning of its electronic and physical characteristics. This compound emerges as a particularly valuable starting material for several key reasons:

  • Orthogonal Reactivity: The presence of both an aryl bromide and a tertiary alcohol offers the potential for sequential, site-selective modifications. The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, while the C9-OH group can be targeted for substitution, elimination, or cyclization reactions.

  • Steric Control: The bulky phenyl group at the C9 position influences the local steric environment, which can be exploited to control the conformation and packing of derived molecules, a critical factor in the performance of organic electronic devices.

  • Synthetic Accessibility: This fluorenol derivative can be readily synthesized from commercially available 2-bromofluorenone, making it an accessible starting point for complex molecular architectures.

This guide will focus on two primary synthetic pathways originating from this compound: transformations involving the C9-hydroxyl group and functionalization at the C2-bromo position.

Key Application I: C9-Position as a Hub for Molecular Complexity

The tertiary hydroxyl group at the C9 position is not merely a passive substituent; it is a reactive center that serves as a gateway to highly functionalized and sterically hindered fluorene derivatives. Acid-catalyzed reactions are a prominent method for transforming this moiety.

Synthesis of 9,9-Disubstituted Fluorenes via Friedel-Crafts Alkylation

A significant application of this compound is its use as a precursor for 2-Bromo-9,9-diphenylfluorene. This transformation proceeds via an acid-catalyzed Friedel-Crafts-type reaction with benzene. The hydroxyl group is protonated, forming a good leaving group (water), which departs to generate a stabilized tertiary carbocation at the C9 position. This electrophilic center is then attacked by an aromatic nucleophile like benzene to form a new C-C bond.

Protocol 1: Synthesis of 2-Bromo-9,9-diphenylfluorene

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous benzene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Argon or Nitrogen gas supply

Procedure:

  • In a flask under an inert atmosphere (Argon), prepare Solution A by mixing trifluoroacetic acid (10 mmol) and anhydrous aluminum trichloride (1.5 mmol) in anhydrous benzene (150 mmol).

  • In a separate flask, prepare Solution B by dissolving 2-bromo-9-phenyl-fluorene-9-ol (10 mmol) in anhydrous benzene (90 mmol).

  • While stirring Solution A under argon, add Solution B dropwise. Maintain the system temperature below 45 °C during the addition.

  • After the addition is complete, heat the reaction mixture to 75 °C for 1.5 hours.

  • Add an additional portion of trifluoroacetic acid (5 mmol) and continue the reaction at 75 °C for another 4 hours.

  • Cool the reaction mixture and quench by slowly adding it to ice water (250 mmol).

  • Separate the organic layer and neutralize it by washing with a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate. Combine all organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography to afford 2-Bromo-9,9-diphenylfluorene as a white solid powder (Yields up to 98.6% have been reported).

Causality and Insights:

  • The use of a Lewis acid (AlCl₃) in conjunction with a strong protic acid (TFA) is crucial for efficiently generating the C9 carbocation.

  • Anhydrous conditions are essential to prevent the quenching of the Lewis acid and the carbocation intermediate by water.

  • The stepwise addition of TFA can help to control the reaction rate and minimize potential side reactions.

Intramolecular Cyclization: A Route to Spirobifluorene Systems

G cluster_main Synthetic Pathway from this compound A This compound B [C9 Carbocation Intermediate] A->B H⁺ (Acid Catalyst) - H₂O D 2-Bromo-9-phenylfluorene A->D Reduction (e.g., H₂/Pd or Silanes) C 2-Bromo-9,9-diphenylfluorene B->C + Benzene (Friedel-Crafts)

Caption: Key transformations of the C9-hydroxyl group.

Key Application II: C2-Bromo Position as a Locus for Cross-Coupling

Once the C9 position has been appropriately functionalized (e.g., by conversion to a 9,9-diphenyl moiety or reduction to a 9-phenyl group), the C2-bromo position becomes the prime target for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this purpose, enabling the formation of C-C and C-N bonds. The resulting molecules are often key components of hole-transporting materials (HTMs) and emissive layers in OLEDs.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron species. In the context of fluorene chemistry, this reaction is used to attach various aromatic groups at the C2 position to tune the electronic properties and extend the π-conjugation of the molecule.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-9,9-diphenylfluorene

Materials:

  • 2-Bromo-9,9-diphenylfluorene

  • Arylboronic acid or ester (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-Bromo-9,9-diphenylfluorene (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture with vigorous stirring at 80-110 °C until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-9,9-diphenylfluorene derivative.

Data Summary Table:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100>90
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Toluene80>90
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in hole-transporting materials. This reaction allows for the coupling of aryl bromides with a wide variety of primary and secondary amines, including carbazoles, diphenylamines, and other electron-rich aromatic amines.

G cluster_main Cross-Coupling Strategies for 2-Bromo-9-phenylfluorene Derivatives Start 2-Bromo-9-phenylfluorene Derivative Suzuki Suzuki Coupling Start->Suzuki + R-B(OH)₂ [Pd], Base Buchwald Buchwald-Hartwig Amination Start->Buchwald + R₂NH [Pd], Base, Ligand Heck Heck Reaction Start->Heck + Alkene [Pd], Base Product_C C-C Coupled Product (e.g., Biaryls) Suzuki->Product_C Product_N C-N Coupled Product (e.g., Arylamines) Buchwald->Product_N Product_V C-Vinyl Coupled Product (e.g., Stilbenes) Heck->Product_V

Caption: Palladium-catalyzed functionalization pathways.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-9,9-diphenylfluorene

Materials:

  • 2-Bromo-9,9-diphenylfluorene

  • Amine (e.g., diphenylamine, carbazole)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.4-2.0 eq).

  • Add 2-Bromo-9,9-diphenylfluorene (1.0 eq) and the amine (1.1-1.3 eq).

  • Add anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring at 80-120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., toluene or CH₂Cl₂).

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-aryl-9,9-diphenylfluorene product.

Causality and Insights:

  • Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate both the oxidative addition of the aryl bromide and the reductive elimination of the C-N bond.

  • The choice of base is critical; sodium tert-butoxide is commonly used but other bases like K₃PO₄ can be effective and are milder.

  • Strictly anhydrous and oxygen-free conditions are paramount for maintaining the activity of the palladium(0) catalyst.

Conclusion

This compound is a uniquely versatile building block that provides synthetic chemists with multiple avenues for creating complex and functional organic molecules. The strategic manipulation of its two distinct reactive centers—the C9-hydroxyl group and the C2-bromo substituent—enables the construction of advanced materials with tailored properties. The protocols and insights provided in this application note serve as a robust foundation for researchers aiming to leverage the full potential of this intermediate in the design of novel materials for organic electronics, photovoltaics, and pharmaceutical sciences.

Application Notes and Protocols: 2-Bromo-9-phenyl-9H-fluoren-9-ol as a Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorene moiety is a privileged structural scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a detailed guide on the synthetic utility of 2-Bromo-9-phenyl-9H-fluoren-9-ol, a key precursor for accessing diverse libraries of novel fluorene derivatives. We present validated, step-by-step protocols for leveraging this precursor in two of modern drug discovery's most powerful transformations: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The underlying principles, experimental rationale, and critical parameters for each protocol are discussed to ensure reproducibility and successful implementation.

The Precursor: Synthesis and Reactivity of this compound

This compound is a tertiary alcohol derivative of fluorene. Its synthetic value is derived from two key functional groups: the aryl bromide at the C2 position and the hydroxyl group at the C9 position. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the tertiary alcohol can be involved in substitutions or eliminations.

Synthesis Protocol: Grignard Addition to 2-Bromo-9H-fluoren-9-one

The most direct synthesis involves the addition of a phenyl-organometallic reagent to the corresponding ketone. The following protocol is adapted from established procedures for similar transformations.[4]

Materials:

  • 2-Bromo-9H-fluoren-9-one

  • Phenylmagnesium chloride (2M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Bromo-9H-fluoren-9-one (1.0 equiv) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add phenylmagnesium chloride solution (1.5 equiv) dropwise via syringe. A color change is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates complete consumption of the starting ketone.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield a solid product.

Key Reactive Sites

The precursor's structure allows for orthogonal chemical modifications, making it a powerful building block in combinatorial and medicinal chemistry.

G Figure 2: Suzuki-Miyaura Coupling Workflow Setup 1. Reaction Setup - Add precursor, boronic acid, base - Add Pd catalyst & ligand Inert 2. Inert Atmosphere - Seal vessel - Evacuate & backfill with Argon (3x) Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent via syringe Inert->Solvent React 4. Reaction - Heat to 80-120 °C - Monitor by TLC/LC-MS Solvent->React Workup 5. Aqueous Workup - Cool to RT - Quench with water - Extract with organic solvent React->Workup Purify 6. Purification - Dry organic layer - Concentrate solvent - Column chromatography Workup->Purify Product Final Product: 2-Aryl-9-phenyl-9H-fluoren-9-ol Purify->Product G Figure 3: Buchwald-Hartwig Amination Workflow Setup 1. Reaction Setup - Add precursor, amine, base - Add Pd catalyst & ligand Inert 2. Inert Atmosphere - Seal vessel - Evacuate & backfill with Argon (3x) Setup->Inert Solvent 3. Solvent Addition - Add anhydrous solvent via syringe Inert->Solvent React 4. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS Solvent->React Workup 5. Aqueous Workup - Cool to RT - Quench with water - Extract with organic solvent React->Workup Purify 6. Purification - Dry organic layer - Concentrate solvent - Column chromatography Workup->Purify Product Final Product: 2-Amino-9-phenyl-9H-fluoren-9-ol Purify->Product G Figure 4: Synthetic Pathways to Bioactive Scaffolds cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Precursor 2-Bromo-9-phenyl- 9H-fluoren-9-ol ArylBoronic Arylboronic Acids Precursor->ArylBoronic + Pd cat. Amines Primary/Secondary Amines Precursor->Amines + Pd cat. Biaryl 2-Aryl-fluorenols ArylBoronic->Biaryl Pharma Potential Pharmaceutical Compounds (Anticancer, Antimicrobial, etc.) Biaryl->Pharma ArylAmines 2-Amino-fluorenols Amines->ArylAmines ArylAmines->Pharma

References

Application Notes and Protocols: Reaction Mechanisms of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the reaction mechanisms of 2-Bromo-9-phenyl-9H-fluoren-9-ol. This document is designed to offer not just procedural steps, but a deep dive into the causality behind the experimental choices, ensuring that researchers can apply these principles to their own novel synthetic challenges. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Versatile Fluorenyl Scaffold

The fluorene moiety is a cornerstone in the development of advanced organic materials and pharmaceutical agents. Its rigid, planar structure and rich electronic properties make it an ideal building block for organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes.[1][2] this compound, in particular, is a key intermediate, offering multiple reaction sites for the construction of complex molecular architectures. The hydroxyl group at the C9 position is a gateway to the formation of a stabilized carbocation, enabling a range of nucleophilic substitution and electrophilic aromatic substitution reactions. The bromo-substituent on the fluorenyl ring provides a handle for further functionalization via cross-coupling reactions.

Core Reaction Mechanism: The 2-Bromo-9-phenyl-9-fluorenyl Cation

The central theme governing the reactivity of this compound is the facile formation of the 2-Bromo-9-phenyl-9-fluorenyl cation under acidic conditions. This tertiary carbocation is stabilized by the delocalization of the positive charge over the phenyl ring and the fluorenyl system.

The generation of this key intermediate can be achieved through two primary pathways:

  • Acid-Catalyzed Dehydration: In the presence of a protic acid (e.g., sulfuric acid, trifluoroacetic acid) or a Lewis acid (e.g., aluminum chloride), the hydroxyl group is protonated, forming a good leaving group (water). Subsequent departure of the water molecule generates the planar, sp²-hybridized carbocation.[3][4]

  • Conversion to a Better Leaving Group: The hydroxyl group can be converted into a more effective leaving group, such as a tosylate or a halide, which can then depart to form the carbocation.

The stability of the 2-Bromo-9-phenyl-9-fluorenyl cation is the driving force for a variety of subsequent reactions, which will be explored in the following sections.

G cluster_0 Carbocation Formation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ (Acid Catalyst) Carbocation 2-Bromo-9-phenyl-9-fluorenyl Cation Protonated_Alcohol->Carbocation - H₂O G cluster_1 SN1 Reaction Workflow Start Start Dissolve Dissolve Alcohol in Methanol Start->Dissolve Add_Catalyst Add H₂SO₄ Catalyst Dissolve->Add_Catalyst React Stir at RT, Monitor by TLC Add_Catalyst->React Quench Quench with NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 9-Alkoxy-2-bromo-9-phenyl-9H-fluorene Purify->Product End End Product->End G cluster_2 Friedel-Crafts Alkylation Mechanism Alcohol This compound Carbocation 2-Bromo-9-phenyl-9-fluorenyl Cation Alcohol->Carbocation + H⁺/Lewis Acid Sigma_Complex Sigma Complex Carbocation->Sigma_Complex + Benzene Benzene Benzene Benzene->Sigma_Complex Product 2-Bromo-9,9-diphenyl-9H-fluorene Sigma_Complex->Product - H⁺

References

Protocol for the purification of 2-Bromo-9-phenyl-9H-fluoren-9-ol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-Bromo-9-phenyl-9H-fluoren-9-ol by Column Chromatography

Abstract

This compound is a valuable tertiary alcohol intermediate in the synthesis of advanced materials, including those for Organic Light-Emitting Diodes (OLEDs), and complex pharmaceutical compounds.[1] Its synthesis, commonly achieved via a Grignard reaction between 2-bromo-9-fluorenone and a phenylmagnesium halide, often yields a crude mixture containing unreacted starting materials and non-polar byproducts.[2][3] Achieving high purity is critical for subsequent synthetic steps. This guide provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography, a robust method for separating compounds based on polarity.[4] We emphasize the rationale behind each step, from solvent system selection to fraction analysis, to ensure a reproducible and efficient purification.

Principle of Separation: Exploiting Polarity

The success of this purification hinges on the significant polarity differences between the desired product and the primary impurities.

  • Target Compound (High Polarity): this compound features a hydroxyl (-OH) group, which is a strong hydrogen bond donor. This allows it to adsorb strongly to the polar silica gel stationary phase.

  • Key Impurity (Moderate Polarity): The primary starting material, 2-bromo-9-fluorenone, is moderately polar due to its ketone (C=O) group. While it interacts with silica gel, its interaction is significantly weaker than that of the alcohol.

  • Byproducts (Low/No Polarity): Side products from the Grignard reaction, such as biphenyl (formed from the coupling of the Grignard reagent), and any potential dehydration product (2-bromo-9-phenyl-9H-fluorene), are non-polar hydrocarbons. These compounds have minimal affinity for the silica gel and will elute quickly.

By starting with a non-polar mobile phase and gradually increasing its polarity, we can selectively elute each component, with the least polar compounds eluting first and the highly polar target product eluting last.

Materials and Reagents

  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)[5]

  • n-Hexane (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • Dichloromethane (DCM, ACS Grade or higher)

  • Glass chromatography column (2-5 cm diameter, 40-60 cm length)

  • TLC plates (Silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes (18x150 mm or similar)

  • Rotary evaporator

Preliminary Analysis: Solvent System Optimization via TLC

Before packing the column, it is imperative to identify an optimal eluent system using Thin-Layer Chromatography (TLC). This ensures that the components are well-separated on the column. The goal is to find a solvent mixture where the target compound has an Rf (retention factor) of approximately 0.25-0.35.

Protocol:

  • Prepare several eluent mixtures of varying polarity. Good starting points are mixtures of n-Hexane and Ethyl Acetate (EtOAc).[6]

    • 9:1 Hexane:EtOAc (v/v)

    • 8:2 Hexane:EtOAc (v/v)

    • 7:3 Hexane:EtOAc (v/v)

  • Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.

  • On a TLC plate, spot the crude mixture, and if available, the pure starting material (2-bromo-9-fluorenone) as a reference.

  • Develop the plates in separate TLC chambers, each containing one of the prepared eluent mixtures.

  • Visualize the developed plates under a UV lamp.

  • Identify the solvent system that provides clear separation between the product spot (which will be the most polar, i.e., lowest Rf) and the spots of the starting material and other impurities. The product should be well off the baseline but not running with the solvent front. An 8:2 or 7:3 Hexane:EtOAc mixture is often a suitable starting point.

Detailed Column Chromatography Protocol

This protocol employs a slurry packing method, which is robust and generally provides a well-packed column free of cracks or channels.

Step 1: Column Preparation (Slurry Packing)
  • Ensure the column is clean, dry, and vertically clamped to a retort stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.[7]

  • In a beaker, prepare a slurry by mixing silica gel with the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). The consistency should be like a thin milkshake, easily pourable. The amount of silica should be approximately 50-100 times the mass of the crude product.

  • With the stopcock open, rapidly pour the slurry into the column. Use a funnel to aid the process. Continuously tap the side of the column gently to encourage even settling of the silica gel.[7]

  • Drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the silica gel run dry from this point forward. [4]

  • Add a final layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.

Step 2: Sample Preparation and Loading
  • Dissolve the crude this compound in the minimum amount of dichloromethane or the chosen eluent. Using too much solvent will result in a broad initial band and poor separation.[7]

  • Carefully drain the solvent in the column until it is level with the top layer of sand.

  • Using a pipette, slowly and carefully add the dissolved sample solution to the top of the column, allowing it to absorb evenly onto the sand and silica.

  • Once the sample has fully entered the silica bed, carefully add a small amount of the initial eluent to rinse the sides of the column and wash the last traces of the sample onto the bed. Repeat this rinse twice.

Step 3: Elution and Fraction Collection
  • Carefully fill the column with the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

  • Begin collecting the eluting solvent in numbered test tubes or flasks. A typical fraction size is 10-20 mL, depending on the column size.

  • Start with the low-polarity eluent to wash off non-polar impurities. Monitor the eluate by TLC.

  • Once the non-polar compounds have eluted, gradually increase the polarity of the eluent (gradient elution). This can be done by slowly increasing the proportion of ethyl acetate (e.g., moving from 9:1 to 8:2 to 7:3 Hexane:EtOAc). This provides a more efficient separation than using a single high-polarity solvent from the start.

  • The target compound, this compound, will begin to elute as the polarity of the mobile phase increases.

Step 4: Fraction Analysis and Pooling
  • As fractions are collected, analyze them systematically using TLC. Spot every few fractions on a single TLC plate to track the separation progress.

  • Identify the fractions that contain only the pure target compound (single spot at the correct Rf).

  • Also, identify fractions containing mixtures of the product and impurities, and those containing only impurities.

  • Combine all fractions containing the pure product into a single, clean, pre-weighed round-bottom flask.

Step 5: Product Isolation
  • Remove the solvent from the pooled pure fractions using a rotary evaporator.

  • Once the solvent is fully removed, the purified this compound will remain as a white or light-yellow solid.

  • Place the flask under high vacuum for a few hours to remove any residual solvent.

  • Determine the final mass of the purified product and calculate the yield. Confirm purity by melting point analysis (expected: 112-116 °C) and other analytical techniques (NMR, etc.).

Data and Parameters Summary

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard polar stationary phase for efficient separation of polar/non-polar mixtures.
Silica:Crude Ratio 50:1 to 100:1 by massEnsures sufficient surface area for good separation without overloading the column.
Column Dimensions 40-60 cm length, 2-5 cm diameterVaries with the amount of material; provides adequate bed height for separation.
Initial Eluent 10-20% Ethyl Acetate in HexaneLow polarity to elute non-polar byproducts first.
Final Eluent 30-40% Ethyl Acetate in HexaneHigher polarity is required to overcome the strong adsorption of the product's -OH group to the silica.
Target Rf (TLC) ~0.25 - 0.35Ensures the compound moves efficiently down the column without eluting too quickly.

Experimental Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation Crude Crude Product Mixture TLC_Analysis TLC Solvent Optimization Crude->TLC_Analysis Pack_Column Prepare Silica Column (Slurry Method) TLC_Analysis->Pack_Column Determines Eluent Load_Sample Load Sample in Minimal Solvent Pack_Column->Load_Sample Elute Elute with Gradient (Hexane -> EtOAc) Load_Sample->Elute Collect Collect Fractions Elute->Collect Iterate Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Iterate Analyze_Fractions->Elute Iterate Pool Pool Pure Fractions Analyze_Fractions->Pool If Pure Evaporate Solvent Removal (Rotary Evaporator) Pool->Evaporate Pure_Product Pure Crystalline Product Evaporate->Pure_Product

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect eluent polarity; column overloaded; sample band too wide.Re-optimize eluent with TLC. Use a larger column or less crude material. Dissolve sample in a minimal volume.
Cracked/Channeled Column Column packed too quickly or allowed to run dry.Repack the column. Ensure the silica bed is always submerged in solvent.
Product Won't Elute Eluent is not polar enough.Gradually increase the percentage of the polar solvent (ethyl acetate) in the eluent mixture.
Crystallization on Column Sample is not soluble enough in the eluent.Add a small amount of a more polar, stronger solvent (like a few drops of methanol to the eluent) or switch to a more suitable eluent system.

References

The Synthesis and Application of Novel Fluorescent Probes from a 2-Bromo-9-phenyl-9H-fluoren-9-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Fluorene Scaffold in Fluorescent Probe Design

Fluorene and its derivatives are a cornerstone in the development of advanced fluorescent materials, prized for their rigid, planar structure which often imparts high fluorescence quantum yields and exceptional photostability. These characteristics make them ideal candidates for the construction of sensitive and robust fluorescent probes for a myriad of applications, including bioimaging and the detection of biologically and environmentally significant analytes.[1][2][3][4] The strategic functionalization of the fluorene core allows for the fine-tuning of its photophysical properties and the introduction of specific recognition moieties for targeted applications.

This application note provides a comprehensive guide to the synthesis and utilization of a novel fluorescent probe derived from 2-Bromo-9-phenyl-9H-fluoren-9-ol. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling the facile introduction of various functionalities through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the modular and efficient assembly of complex molecular architectures from readily available building blocks.[5][6][7][8]

Herein, we detail a representative protocol for the synthesis of a pyrene-functionalized fluorenol probe, 2-(Pyren-1-yl)-9-phenyl-9H-fluoren-9-ol , and its subsequent application in live-cell imaging. Pyrene is selected as the fluorophore due to its well-documented high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to its local microenvironment.

Synthetic Strategy: A Modular Approach via Suzuki-Miyaura Coupling

The synthetic pathway to our target fluorescent probe, 2-(Pyren-1-yl)-9-phenyl-9H-fluoren-9-ol, leverages the efficiency of the Suzuki-Miyaura cross-coupling reaction. This reaction provides a direct and high-yielding method for the formation of a carbon-carbon bond between the C2 position of the fluorene core and the C1 position of the pyrene moiety.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Probe Synthesis cluster_2 Application 2-Bromofluorenone 2-Bromofluorenone This compound This compound 2-Bromofluorenone->this compound Phenyl Grignard or Phenyllithium 2-(Pyren-1-yl)-9-phenyl-9H-fluoren-9-ol 2-(Pyren-1-yl)-9-phenyl-9H-fluoren-9-ol This compound->2-(Pyren-1-yl)-9-phenyl-9H-fluoren-9-ol Suzuki-Miyaura Coupling (Pyrene-1-boronic acid, Pd catalyst, Base) Live-Cell Imaging Live-Cell Imaging 2-(Pyren-1-yl)-9-phenyl-9H-fluoren-9-ol->Live-Cell Imaging Staining & Microscopy

Figure 1: Synthetic workflow for the preparation and application of the pyrene-functionalized fluorenol probe.

Part 1: Synthesis of the Precursor, this compound

The synthesis of the key precursor, this compound, is a critical first step. While this compound is commercially available, this section provides a detailed protocol for its synthesis from 2-bromofluorenone for laboratories that wish to prepare it in-house. The reaction involves the addition of a phenyl nucleophile to the carbonyl group of 2-bromofluorenone.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromofluorenone

  • Phenylmagnesium bromide solution (e.g., 3.0 M in diethyl ether) or Phenyllithium solution

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromofluorenone (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add phenylmagnesium bromide solution (1.2-1.5 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to light yellow solid.

Part 2: Synthesis of the Fluorescent Probe via Suzuki-Miyaura Coupling

With the precursor in hand, the next step is the palladium-catalyzed Suzuki-Miyaura coupling with pyrene-1-boronic acid to yield the target fluorescent probe. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving a high yield and purity of the final product.

Protocol 2: Synthesis of 2-(Pyren-1-yl)-9-phenyl-9H-fluoren-9-ol

Materials:

  • This compound (1.0 eq)

  • Pyrene-1-boronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), pyrene-1-boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(Pyren-1-yl)-9-phenyl-9H-fluoren-9-ol as a solid.

Characterization of the Fluorescent Probe

Thorough characterization of the synthesized probe is essential to confirm its identity, purity, and photophysical properties.

Table 1: Expected Characterization Data for 2-(Pyren-1-yl)-9-phenyl-9H-fluoren-9-ol

Analytical Technique Expected Results
¹H NMR Characteristic peaks for the fluorene and pyrene aromatic protons. The disappearance of the signal corresponding to the proton at the C2 position of the bromo-fluorenol precursor and the appearance of new aromatic signals from the pyrene moiety.
¹³C NMR Signals corresponding to the carbon atoms of the fluorene and pyrene skeletons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product.
UV-Vis Spectroscopy Absorption maxima characteristic of the extended π-conjugated system, with contributions from both the fluorene and pyrene chromophores.
Fluorescence Spectroscopy Emission maximum in the blue-green region of the spectrum, characteristic of the pyrene fluorophore.
Quantum Yield (Φ) Expected to be high, typical for pyrene derivatives.

The photophysical properties of pyrene derivatives are well-documented, often exhibiting structured emission spectra and long fluorescence lifetimes.[6][9]

Application Protocol: Live-Cell Imaging

The synthesized 2-(Pyren-1-yl)-9-phenyl-9H-fluoren-9-ol probe can be used for imaging live cells due to its expected lipophilic nature, which should facilitate its passive diffusion across the cell membrane.

Protocol 3: Live-Cell Staining and Fluorescence Microscopy

Materials:

  • 2-(Pyren-1-yl)-9-phenyl-9H-fluoren-9-ol

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets for DAPI or UV excitation

Procedure:

  • Probe Stock Solution: Prepare a 1 mM stock solution of the fluorescent probe in anhydrous DMSO. Store at -20 °C, protected from light.

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

  • Staining Solution: Dilute the 1 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope. For the pyrene moiety, excitation is typically in the UV range (around 340-360 nm), and emission is collected in the blue-green range (around 375-500 nm).

G Cell Seeding Cell Seeding Probe Preparation Probe Preparation Cell Seeding->Probe Preparation Cell Staining Cell Staining Probe Preparation->Cell Staining Washing Washing Cell Staining->Washing Imaging Imaging Washing->Imaging

Figure 2: Workflow for live-cell imaging with the fluorescent probe.

Conclusion and Future Perspectives

The use of this compound as a versatile building block enables the straightforward synthesis of novel fluorescent probes through the robust and efficient Suzuki-Miyaura coupling reaction. The pyrene-functionalized probe detailed in this application note serves as a prime example of how the modular design of fluorene-based fluorophores can be exploited to create tools for biological imaging.

Further modifications to this scaffold are readily achievable. For instance, the introduction of specific recognition motifs for metal ions, reactive oxygen species, or other biomolecules could lead to the development of highly selective chemosensors. The inherent two-photon absorption properties of many fluorene derivatives also open up possibilities for applications in two-photon microscopy, which offers deeper tissue penetration and reduced phototoxicity for in vivo imaging.[2][9] The protocols and insights provided herein serve as a foundational guide for researchers and scientists in the fields of chemical biology, drug discovery, and materials science to explore the vast potential of fluorene-based fluorescent probes.

References

Experimental setup for scaling up the synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: Experimental Setup for Scaling Up the Synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable synthetic intermediate, pivotal in the development of advanced optoelectronic materials and complex pharmaceutical agents. Its unique fluorenol core, functionalized with both a bromine atom and a phenyl group, offers multiple reaction sites for further molecular elaboration. This document provides a comprehensive, field-tested guide for the multi-gram scale synthesis of this tertiary alcohol. We will move beyond a simple recitation of steps to explore the underlying chemical principles, focusing on the critical parameters for a successful and safe scale-up of the Grignard reaction. This protocol is designed to be a self-validating system, incorporating in-process checks and troubleshooting guidance to ensure a high-purity, high-yield outcome.

The Strategic Approach: Grignard Addition to a Ketone Precursor

The most direct and reliable route to synthesizing a tertiary alcohol like this compound is through the nucleophilic addition of an organometallic reagent to a ketone. The Grignard reaction is exceptionally well-suited for this transformation. Our strategy involves two primary stages:

  • Synthesis of the Ketone Precursor: Preparation of 2-Bromo-9-fluorenone from a commercially available starting material.

  • Grignard Reaction Scale-Up: The core synthesis, involving the formation of phenylmagnesium bromide and its subsequent reaction with 2-Bromo-9-fluorenone to yield the target tertiary alcohol.

Reaction Mechanism: The Grignard Reaction

The heart of this synthesis lies in the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ketone. The carbon-magnesium bond in phenylmagnesium bromide is highly polarized, imparting a significant partial negative charge on the phenyl carbon, making it a potent nucleophile and a strong base. This nucleophile attacks the electrophilic carbonyl carbon of 2-Bromo-9-fluorenone. The subsequent acidic workup protonates the resulting magnesium alkoxide to furnish the final tertiary alcohol product.

Caption: Mechanism of Grignard reaction for target synthesis.

Pre-Reaction Protocol: Synthesis of 2-Bromo-9-fluorenone

A high-quality starting ketone is essential for a clean reaction. 2-Bromo-9-fluorenone can be reliably synthesized from 9-fluorenone via electrophilic bromination. Various methods exist, including air oxidation of 2-bromofluorene in the presence of a base like potassium hydroxide. A method using potassium bromate and a phase transfer catalyst provides excellent yields and purity.

Protocol Summary (Adapted from ChemicalBook):

  • A mixture of 9-fluorenone, a phase-transfer catalyst (e.g., tetrabutylammonium chloride), and an aqueous solution of ammonium bromide is heated to 75 °C.

  • Potassium bromate is added portion-wise over 1 hour.

  • The reaction is maintained at 75 °C for an additional 3 hours.

  • After cooling, the reaction is quenched with an aqueous sodium sulfite solution to remove excess bromine.

  • The solid product is collected by filtration, washed with water, and dried. This method typically yields 2-Bromo-9-fluorenone as a yellow solid with >99% purity.

Scaled-Up Synthesis: The Main Protocol

This protocol is designed for a ~25 gram scale synthesis of the final product. All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture from quenching the Grignard reagent.

Materials & Reagents
Reagent/MaterialGradeQuantityMoles (approx.)Notes
Magnesium TurningsGrignard Grade7.0 g0.288 molMust be fresh and unoxidized.
IodineReagent Grade1-2 small crystals-Used as an initiator.
BromobenzeneAnhydrous, >99%41.0 g (27.5 mL)0.261 mol
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O500 mL-Anhydrous THF is preferred over diethyl ether for its higher boiling point and better solvating properties.
2-Bromo-9-fluorenone>99% Purity54.0 g0.208 molMust be completely dry.
Ammonium Chloride (NH₄Cl)Reagent Grade~50 g-For preparing a saturated aqueous solution for quenching.
Ethyl AcetateACS Grade600 mL-For extraction.
Brine (Saturated NaCl)-200 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeAs needed-For drying the organic phase.
Hexanes / TolueneReagent GradeAs needed-For recrystallization.
Equipment Setup
  • 1 L Three-neck round-bottom flask (reaction vessel)

  • Mechanical overhead stirrer with a Teflon paddle (provides better mixing than a magnetic stir bar for larger volumes)

  • 500 mL Pressure-equalizing dropping funnel

  • Reflux condenser with a nitrogen/argon inlet adapter connected to a bubbler

  • Heating mantle with a temperature controller and a thermocouple

  • Ice-water bath large enough to accommodate the reaction flask

G cluster_setup Scaled-Up Grignard Reaction Setup flask 1L 3-Neck Flask (Reaction Vessel) heating_mantle Heating Mantle / Ice Bath flask->heating_mantle Heat/Cool Control stirrer Mechanical Stirrer stirrer->flask funnel Dropping Funnel (Aryl Halide or Ketone Solution) funnel->flask condenser Reflux Condenser condenser->flask bubbler Oil Bubbler condenser->bubbler Pressure Relief n2_inlet Nitrogen/Argon Inlet n2_inlet->condenser

Caption: Diagram of the experimental setup for the synthesis.

Step-by-Step Experimental Procedure

Part A: Formation of Phenylmagnesium Bromide

  • Preparation: Place the magnesium turnings (7.0 g) into the flame-dried 1 L three-neck flask. Add one or two small crystals of iodine. The iodine helps to activate the magnesium surface. Assemble the rest of the apparatus (stirrer, condenser, dropping funnel) and purge the system with dry nitrogen for 10-15 minutes.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (41.0 g) in 100 mL of anhydrous THF. Add ~15-20 mL of this solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color and the gentle refluxing of the solvent. If the reaction does not start, gentle warming with the heating mantle may be required. Be prepared with an ice bath to control the initial exotherm.

  • Grignard Reagent Formation: Once the reaction has started, begin slow, dropwise addition of the remaining bromobenzene solution over 60-90 minutes, maintaining a steady reflux. The vigorousness of the reaction is controlled by the addition rate. After the addition is complete, the mixture will appear as a cloudy, brownish-grey solution. Continue stirring and gently heat to reflux for an additional 60 minutes to ensure complete consumption of the magnesium.

  • Cooling: Allow the freshly prepared Grignard reagent to cool to room temperature, and then further cool in an ice-water bath.

Part B: Reaction with 2-Bromo-9-fluorenone

  • Ketone Addition: Dissolve the 2-Bromo-9-fluorenone (54.0 g) in 300 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Controlled Addition: Add the ketone solution dropwise to the cold, stirring Grignard reagent over approximately 90-120 minutes. This step is highly exothermic. The internal temperature must be carefully monitored and maintained below 10 °C using the ice bath. A rapid addition can lead to a runaway reaction and the formation of unwanted side products.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

Part C: Workup and Purification

  • Quenching: Cool the reaction flask back down in a large ice bath. Very slowly and carefully, add 250 mL of saturated aqueous ammonium chloride solution via the dropping funnel to quench the reaction and any unreacted Grignard reagent. This process is also exothermic and may produce gas; slow addition is critical for safety.

  • Extraction: Transfer the entire mixture to a 2 L separatory funnel. Add 300 mL of ethyl acetate and shake well. Separate the layers. Extract the aqueous layer two more times with 150 mL portions of ethyl acetate.

  • Washing: Combine all organic layers and wash them sequentially with 200 mL of deionized water and 200 mL of brine. This removes water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid product.

  • Recrystallization: The crude product can be purified by recrystallization. A solvent system like toluene/hexanes is often effective. Dissolve the crude solid in a minimum amount of hot toluene, and then slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified white to light-yellow crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven. The expected yield is typically in the range of 75-85%. Characterize the final product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

Safety and Hazard Management

Scaling up a Grignard reaction introduces significant safety challenges that must be proactively managed.

  • Fire Hazard: Ethereal solvents like THF are extremely flammable. The reaction must be conducted in a certified chemical fume hood, far from any ignition sources. Ensure a Class D fire extinguisher (for combustible metals) is accessible.

  • Exotherm Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are both highly exothermic. A runaway reaction can cause the solvent to boil violently, leading to a spill and fire. Key controls include:

    • Slow, controlled addition of reagents.

    • Vigilant monitoring of the internal reaction temperature.

    • Having a large ice bath ready at all times to cool the reaction vessel immediately if needed.

  • Reagent Reactivity: Grignard reagents are moisture-sensitive and can react violently with water. Butyllithium, sometimes used to prepare other organometallics, is pyrophoric. All handling of these reagents must be under an inert atmosphere.

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric materials, nitrile for general dexterity) must be worn at all times. Working alone when performing a large-scale Grignard reaction is strongly discouraged.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent.2. Oxidized/passivated magnesium surface.3. Impure bromobenzene.1. Ensure all glassware is oven-dried and solvents are certified anhydrous.2. Crush a few turnings of Mg in the flask (under N₂) to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.3. Use a fresh, unopened bottle of anhydrous bromobenzene.
Low yield of the final product. 1. Incomplete Grignard formation.2. Grignard reagent was quenched by moisture or acidic impurities.3. Reaction with the ketone was incomplete.1. Ensure most of the magnesium is consumed before proceeding.2. Re-verify the dryness of all reagents, solvents, and the inert atmosphere setup.3. Allow for sufficient reaction time after ketone addition; monitor by TLC.
Formation of biphenyl as a major byproduct. Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene, often promoted by high local concentrations or temperature.Ensure slow, controlled addition of bromobenzene during Grignard formation to avoid buildup of the starting halide.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The primary synthetic route discussed is the Grignard reaction between 2-bromo-9-fluorenone and a phenylmagnesium halide.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Grignard reaction to synthesize this compound fails to initiate or proceeds with a very low conversion rate. What are the likely causes and how can I fix this?

Answer:

Failure to initiate a Grignard reaction is a common and frustrating issue, almost always stemming from the deactivation of the magnesium metal or the quenching of the Grignard reagent as it forms.

Causality:

  • Magnesium Oxide Layer: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the phenyl halide.[1] For the reaction to begin, this layer must be breached to expose fresh, active magnesium.

  • Presence of Water: Grignard reagents are potent bases and will readily react with even trace amounts of water in the glassware or solvent.[2][3][4][5][6] This protonation reaction forms benzene and magnesium salts, consuming the Grignard reagent and rendering it unavailable for the desired nucleophilic attack on the 2-bromo-9-fluorenone.[4][7]

Troubleshooting Workflow:

G cluster_start Problem: Reaction Not Initiating cluster_diagnosis Diagnosis cluster_solution Solutions start Low or No Product Formation check_dryness Verify Anhydrous Conditions: - Flame-dried glassware? - Anhydrous solvent? start->check_dryness check_mg Assess Magnesium Activation: - Fresh turnings? - Activation method used? check_dryness->check_mg Yes dry_glassware Solution: Rigorous Drying 1. Flame-dry all glassware under vacuum. 2. Cool under an inert atmosphere (N2/Ar). 3. Use freshly distilled anhydrous solvents (e.g., THF, Diethyl Ether). check_dryness->dry_glassware No/Maybe activate_mg Solution: Magnesium Activation 1. Gently crush turnings with a glass rod. 2. Add a small crystal of iodine (color will fade upon initiation). 3. Use a sonicator bath to dislodge the oxide layer. check_mg->activate_mg No/Maybe dry_glassware->activate_mg end Successful Reaction Initiation activate_mg->end Implement & Re-run G cluster_reactants Reactants cluster_product Final Product ketone 2-Bromo-9-fluorenone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Phenylmagnesium Bromide (PhMgBr) grignard->intermediate product This compound intermediate->product Acidic Workup (e.g., H₃O⁺)

References

Technical Support Center: Synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved via the Grignard reaction between 2-bromofluorenone and a phenyl Grignard reagent, such as phenylmagnesium bromide.

Issue 1: My TLC analysis of the crude product shows a significant, less polar spot in addition to my desired product.

Question: I've just worked up my reaction mixture for the synthesis of this compound and my TLC plate (eluting with a non-polar solvent system like hexane/ethyl acetate) shows a prominent spot with a higher Rf value than my expected product. What is this likely to be, and how did it form?

Answer:

This less polar spot is very likely biphenyl . Biphenyl is the most common byproduct in this reaction and its formation is a classic example of a side reaction known as homocoupling (or Wurtz-type coupling).[1][2]

Causality of Biphenyl Formation:

The Grignard reagent, phenylmagnesium bromide (PhMgBr), is a potent nucleophile. However, it can also react with the unreacted bromobenzene starting material from which it was generated.[2] This is particularly favored at elevated temperatures and with high concentrations of bromobenzene.[1][2] The reaction proceeds as follows:

PhMgBr + Ph-Br → Ph-Ph + MgBr₂

Essentially, the phenyl group from the Grignard reagent displaces the bromide on a molecule of bromobenzene, forming a new carbon-carbon bond and resulting in biphenyl.

Troubleshooting & Optimization:

  • Control Reaction Temperature: The formation of the Grignard reagent is exothermic.[3] It is crucial to maintain a controlled temperature, often by using an ice bath, during the dropwise addition of bromobenzene to magnesium turnings to minimize this coupling side reaction.[3]

  • Slow Addition of Bromobenzene: Adding the bromobenzene solution slowly to the magnesium turnings ensures that it reacts to form the Grignard reagent promptly, keeping the concentration of unreacted bromobenzene low at any given time.[3]

  • Purification Strategy: Biphenyl is significantly less polar than the desired alcohol product. This difference in polarity is key to its removal.

    • Column Chromatography: Purification of the crude product using silica gel column chromatography is a highly effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate, will elute the biphenyl first, followed by the desired this compound.

    • Trituration/Recrystallization: You can often remove a significant amount of biphenyl by triturating the crude solid with a non-polar solvent in which biphenyl is soluble, but your product is not, such as cold petroleum ether or hexane.[1][2] Subsequent recrystallization of the remaining solid will further enhance purity.

Issue 2: The yield of my desired product is very low, and I isolated a significant amount of my starting material, 2-bromofluorenone.

Question: After purification, I recovered a large fraction of unreacted 2-bromofluorenone, and my yield of this compound is disappointingly low. What could have gone wrong?

Answer:

Low product yield with recovery of the starting ketone points to an issue with your Grignard reagent. The likely culprits are either incomplete formation or premature quenching of the phenylmagnesium bromide.

Possible Causes & Solutions:

Cause Explanation Solution
Inactive Magnesium Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with bromobenzene.[4]Activation of Magnesium: Before adding bromobenzene, activate the magnesium turnings. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] These initiators react with the magnesium to expose a fresh, reactive surface.[3] You can also gently crush the magnesium turnings with a glass rod (carefully!) under an inert atmosphere to break the oxide layer.
Presence of Moisture Grignard reagents are extremely strong bases and will react readily with even trace amounts of water or other protic solvents.[3][5] This "quenches" the reagent, converting it to benzene, which is unreactive towards the ketone.Strict Anhydrous Conditions: All glassware must be rigorously dried, typically in an oven overnight, and assembled while hot under a stream of inert gas (nitrogen or argon).[2] Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) for the reaction.[3]
Insufficient Grignard Reagent If an insufficient amount of Grignard reagent was generated or added, there will not be enough to react with all of the 2-bromofluorenone.Use a Slight Excess: It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the Grignard reagent to ensure the complete conversion of the ketone.

Experimental Workflow for Ensuring Active Grignard Reagent:

G cluster_main Main Reaction Pathway cluster_side Key Byproduct Formation A 2-Bromofluorenone C Magnesium Alkoxide Intermediate A->C + PhMgBr B Phenylmagnesium Bromide (PhMgBr) B->C D This compound (Desired Product) C->D Aqueous Workup (NH₄Cl) E Bromobenzene (Ph-Br) G Biphenyl (Ph-Ph) E->G + PhMgBr (Homocoupling) F Phenylmagnesium Bromide (PhMgBr) F->G

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable fluorenol intermediate. We will delve into the nuances of the Grignard reaction used for its preparation, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of this compound is most commonly achieved via the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 2-bromo-9-fluorenone.[1][2] While seemingly straightforward, this reaction is highly sensitive to reaction conditions, and successful, high-yield synthesis requires meticulous attention to detail.

Reaction Overview: Synthesis Pathway

The core transformation involves the attack of the nucleophilic carbon of the phenylmagnesium bromide on the electrophilic carbonyl carbon of 2-bromo-9-fluorenone. A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the desired tertiary alcohol.[3]

Caption: General synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or zero. What are the primary reasons for reaction failure?

A1: This is the most common issue and almost always points to the deactivation of the Grignard reagent, which is a very strong base.[4]

  • Causality—The Role of Protic Contaminants: Grignard reagents react rapidly and preferentially with acidic protons from sources like water, alcohols, or even atmospheric moisture.[5][6] This acid-base reaction is significantly faster than the desired nucleophilic attack on the ketone.[3] If even trace amounts of water are present, the phenylmagnesium bromide will be quenched to form benzene, rendering it inactive.[4][7]

  • Troubleshooting Steps:

    • Glassware Preparation: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours and assembling while hot under an inert atmosphere (Nitrogen or Argon) is critical.[3][8]

    • Solvent Anhydrousness: Use freshly opened anhydrous solvents (diethyl ether or THF) or solvents freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[4][9] Never use a bottle of "anhydrous" solvent that has been opened multiple times without proper storage techniques.

    • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction with bromobenzene from starting.[10]

      • Activation Technique: Add a small crystal of iodine to the magnesium turnings in the flask.[3][8] The iodine etches the surface, exposing fresh magnesium. The reaction has initiated when the iodine color disappears and the solution turns cloudy and begins to self-reflux.[9] A few drops of 1,2-dibromoethane can also be used as an activator.[3]

Q2: My crude product is contaminated with a significant amount of a yellow, nonpolar byproduct. What is it and how can I prevent its formation?

A2: The likely culprit is biphenyl. This byproduct forms from a coupling reaction involving the Grignard reagent and unreacted bromobenzene.[9][11]

  • Causality—Side Reaction Pathways: Biphenyl formation is favored under two main conditions:

    • High Local Concentration of Bromobenzene: If the bromobenzene is added too quickly, its local concentration can build up, favoring a coupling reaction with the already-formed phenylmagnesium bromide.[9][12]

    • Elevated Temperatures: Higher reaction temperatures increase the rate of radical formation, which can also lead to phenyl radicals coupling to form biphenyl.[11][12]

  • Optimization & Prevention:

    • Slow Addition: Add the solution of bromobenzene in anhydrous ether/THF dropwise to the magnesium suspension using an addition funnel. The addition rate should be controlled to maintain a gentle, steady reflux without the need for external heating.[9][12]

    • Temperature Control: Maintain the reaction at a gentle reflux (the boiling point of the ether solvent, ~35°C). Avoid vigorous external heating, as this significantly promotes biphenyl formation.[11]

Side_Reactions Start Reaction Inputs (Ph-Br, Mg, 2-Bromo-9-fluorenone) Desired_Path Grignard Formation (Ph-MgBr) Start->Desired_Path Anhydrous Conditions Quenching Quenching Side Reaction Start->Quenching Presence of H₂O Desired_Product Desired Product (this compound) Desired_Path->Desired_Product Attack on Ketone Biphenyl_Formation Biphenyl Side Reaction Desired_Path->Biphenyl_Formation Excess Ph-Br High Temp. Benzene Benzene Quenching->Benzene Biphenyl Biphenyl Biphenyl_Formation->Biphenyl

Caption: Key reaction pathways and competing side reactions.

Q3: How can I improve the conversion of the 2-bromo-9-fluorenone starting material?

A3: Incomplete conversion, where you recover starting material after workup, typically points to issues with the stoichiometry or reactivity of the Grignard reagent.

  • Causality—Stoichiometry and Reactivity: The Grignard reagent is consumed by any side reactions (e.g., quenching with water). Therefore, using a slight excess is necessary to ensure enough active reagent is available to react with the ketone.

  • Troubleshooting & Optimization:

    • Use an Excess of Grignard Reagent: A common practice is to use 1.2 to 1.5 equivalents of the Grignard reagent relative to the ketone.[1] This compensates for any minor quenching and helps drive the reaction to completion.

    • Confirm Reagent Formation: Before adding the ketone, ensure the Grignard formation is complete. This is usually indicated by the consumption of most of the magnesium metal.[9]

    • Slow Ketone Addition: Dissolve the 2-bromo-9-fluorenone in anhydrous THF or ether and add it slowly to the prepared Grignard reagent solution, typically at 0 °C or room temperature.[13] This helps control the exotherm of the addition reaction.

Q4: What is the best method to purify the crude product and remove biphenyl?

A4: A multi-step approach involving trituration and recrystallization or column chromatography is often most effective.

  • Purification Strategy:

    • Trituration for Biphenyl Removal: Biphenyl has good solubility in nonpolar hydrocarbon solvents like petroleum ether or hexane, whereas the desired alcohol product is much less soluble.[9] Stirring (triturating) the crude solid in a minimal amount of cold petroleum ether and then filtering will wash away much of the biphenyl.[9]

    • Recrystallization: The product can be further purified by recrystallization. A mixed solvent system, such as toluene/hexane or ethyl acetate/hexane, often works well. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

    • Column Chromatography: For the highest purity, silica gel column chromatography is recommended.[1][14] A gradient elution starting with a nonpolar eluent (e.g., hexane) to first elute the biphenyl, followed by increasing the polarity (e.g., adding ethyl acetate) will separate the starting material and the desired product.

Optimized Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide
  • Assemble a three-necked flask, equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (CaCl₂ or Drierite), and a pressure-equalizing dropping funnel, under an inert atmosphere. Flame-dry all glassware and cool under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask.[3]

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color, cloudiness, and gentle boiling. If it doesn't start, gently warm the flask with a heat gun or sonicate.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle, spontaneous reflux.[9]

  • After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-brown solution is your Grignard reagent.

Protocol 2: Synthesis of this compound
  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve 2-bromo-9-fluorenone (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.[13]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] Avoid quenching with strong acid directly if the reaction is concentrated, as it can be highly exothermic.

  • Transfer the mixture to a separatory funnel, add more diethyl ether, and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Data Summary: Optimizing Reaction Parameters

ParameterSub-Optimal ConditionConsequenceOptimized ConditionRationale
Atmosphere Ambient airGrignard quenching, low/no yield[5]Inert (N₂ or Ar)Prevents reaction with atmospheric moisture and O₂.
Solvent Technical grade etherGrignard quenching, low/no yield[4]Anhydrous ether/THFGrignard reagents are strong bases and react with water.[6][7]
Temperature High (vigorous reflux)Increased biphenyl formation[11][12]Gentle reflux (~35-40 °C)Minimizes radical coupling side reactions.[12]
Addition Rate Rapid additionExotherm, biphenyl formation[9]Slow, dropwise additionControls local concentration and temperature.[9][12]
Stoichiometry 1:1 (Grignard:Ketone)Incomplete conversion1.2-1.5 : 1 (Grignard:Ketone)Accounts for reagent loss to trace moisture/side reactions.[1]

References

Preventing the formation of dimers in 2-Bromo-9-phenyl-9H-fluoren-9-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimer Formation in Synthetic Reactions

Welcome to the Technical Support Center for 2-Bromo-9-phenyl-9H-fluoren-9-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile compound in their synthetic workflows. Our Senior Application Scientists have compiled this resource to address a common challenge encountered during its use: the formation of unwanted dimers. This document provides in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you achieve optimal results in your experiments.

The Challenge: Understanding Dimer Formation

The tertiary alcohol structure of this compound makes it susceptible to dehydration, particularly under acidic conditions. This dehydration is not a simple elimination but rather proceeds through a stable tertiary carbocation intermediate. This highly reactive carbocation is the primary culprit behind dimer formation.

The 9-phenyl-9-fluorenyl cation is stabilized by the extensive conjugation provided by the fluorenyl and phenyl ring systems.[1] Once formed, this electrophilic carbocation can readily attack the electron-rich aromatic rings of another molecule of this compound or another carbocation, leading to the formation of a dimeric byproduct. This process is analogous to a Friedel-Crafts alkylation, where the carbocation acts as the alkylating agent.[2][3]

The general mechanism for acid-catalyzed dimer formation is illustrated below:

Dimerization_Mechanism A This compound Protonated_Alcohol Protonated Alcohol A->Protonated_Alcohol Protonation H_plus H⁺ (Acid Catalyst) H_plus->Protonated_Alcohol Carbocation 9-Phenyl-9-fluorenyl Carbocation Protonated_Alcohol->Carbocation Loss of H₂O Water H₂O Protonated_Alcohol->Water Dimer_Intermediate Dimeric Intermediate Carbocation->Dimer_Intermediate Electrophilic Attack Another_Molecule Another Molecule of Starting Material Another_Molecule->Dimer_Intermediate Dimer Dimer Byproduct Dimer_Intermediate->Dimer Deprotonation H_plus_regenerated H⁺ (Regenerated) Dimer_Intermediate->H_plus_regenerated

Caption: Acid-catalyzed dimerization of this compound.

Troubleshooting Guide: Minimizing Dimer Formation

This section provides a structured approach to troubleshooting and preventing dimer formation in your reactions.

Symptom Potential Cause Recommended Solution Scientific Rationale
Significant amount of a high molecular weight byproduct observed by TLC/LC-MS. Acid-catalyzed dehydration and subsequent dimerization. 1. Strictly avoid acidic conditions. Use non-acidic or basic conditions for your reaction. 2. Lower the reaction temperature. Run the reaction at 0°C or below.Acid protonates the hydroxyl group, making it a good leaving group (water) and facilitating the formation of the stable 9-phenyl-9-fluorenyl carbocation, which is the key intermediate in the dimerization process.[4][5] Lower temperatures can reduce the rate of this side reaction.
Desired product is not formed, and starting material is consumed, leading to a complex mixture. Formation of the carbocation is favored, but it is being trapped by various nucleophiles or undergoing rearrangements. 1. Use a milder dehydrating agent. Consider using reagents like phosphorus oxychloride (POCl₃) in pyridine for eliminations. 2. Employ a reaction that avoids carbocation formation, such as the Mitsunobu reaction. Milder reagents can promote dehydration without generating a free carbocation.[5] The Mitsunobu reaction proceeds through an alkoxyphosphonium salt, which undergoes an SN2 displacement, thus avoiding the formation of a carbocation intermediate.[6][7]
Reaction is sluggish, and increasing the temperature leads to dimer formation. The desired reaction has a high activation energy, and forcing conditions promote the undesired dimerization pathway. 1. Optimize your catalyst system. If a Lewis acid is required, use a milder one and screen different options. 2. Change the solvent. A more polar, non-protic solvent might stabilize the desired transition state over the carbocation intermediate.Different Lewis acids have varying abilities to abstract the hydroxyl group. A less aggressive Lewis acid may be sufficient to catalyze the desired reaction without promoting extensive carbocation formation. Solvent choice can significantly influence reaction pathways.

Frequently Asked Questions (FAQs)

Q1: I need to perform a reaction that is typically acid-catalyzed. How can I proceed without forming the dimer?

A1: If your desired transformation requires acidic conditions, consider using a very mild acid catalyst and running the reaction at the lowest possible temperature. It is crucial to carefully monitor the reaction progress by TLC or LC-MS to minimize the reaction time. Alternatively, explore alternative synthetic routes that achieve the same transformation under neutral or basic conditions. For instance, if you are attempting a substitution reaction, converting the alcohol to a better leaving group (e.g., a tosylate) under basic conditions before reacting with your nucleophile can be an effective strategy.

Q2: Can I use a strong base to prevent dimerization?

A2: While a strong base will prevent the formation of the carbocation by deprotonating the alcohol, it may not be compatible with your desired reaction. The resulting alkoxide is a potent nucleophile and may lead to other undesired side reactions. However, for reactions where the alkoxide is the desired reactive species, using a strong base is an excellent strategy to prevent dimerization.

Q3: Are there any recommended "safe" reaction conditions for this compound?

A3: For reactions involving the hydroxyl group, we strongly recommend conditions that avoid the formation of a carbocation. The Mitsunobu reaction is an excellent choice for substitutions, as it proceeds with inversion of configuration and avoids carbocation intermediates.[6][7]

Q4: How can I easily detect the formation of the dimer?

A4: The dimer will have a significantly higher molecular weight than your starting material (approximately double, minus the mass of water). This makes it easily distinguishable by mass spectrometry. On a TLC plate, the dimer will likely have a different polarity and will appear as a distinct spot, often less polar than the starting alcohol.

Experimental Protocols

Protocol 1: Example of a Problematic Acid-Catalyzed Reaction

This protocol illustrates a typical acid-catalyzed dehydration that is prone to dimer formation.

Objective: Dehydration of this compound to the corresponding alkene.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in toluene in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Analyze the crude product by LC-MS and ¹H NMR to identify the presence of the desired alkene and the dimer byproduct.

Expected Outcome: This reaction is likely to produce a mixture of the desired alkene and the dimer, with the ratio depending on the reaction time and temperature.

Protocol 2: Recommended Alternative - The Mitsunobu Reaction

This protocol provides a method for substituting the hydroxyl group that avoids the formation of a carbocation and thus prevents dimerization.

Objective: Substitution of the hydroxyl group of this compound with a nucleophile (e.g., benzoic acid to form an ester).

Materials:

  • This compound

  • Benzoic acid (or another suitable nucleophile)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a solution of this compound (1 equivalent) and benzoic acid (1.2 equivalents) in anhydrous THF under an argon or nitrogen atmosphere, add triphenylphosphine (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, or until the starting material is consumed as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.

Expected Outcome: This reaction should provide the desired ester product in good yield with minimal to no formation of the dimer.[6][7]

Mitsunobu_Workflow Start Mix this compound, Nucleophile, and PPh₃ in THF Cool Cool to 0°C Start->Cool Add_DIAD Add DIAD/DEAD dropwise Cool->Add_DIAD React Warm to RT and stir for 6-8h Add_DIAD->React Workup Concentrate and Purify (Column Chromatography) React->Workup Product Desired Product (No Dimer) Workup->Product

Caption: Workflow for the Mitsunobu reaction.

References

Technical Support Center: Purification of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-9-phenyl-9H-fluoren-9-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this tertiary alcohol. The following question-and-answer-based guide offers practical, field-proven insights and detailed protocols to help you optimize your purification strategy and obtain a high-purity product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My crude this compound product is a yellow, oily solid, not the expected white to light-yellow powder. What are the likely impurities?

A1: The observed appearance of your product suggests the presence of impurities. The most common culprits in the synthesis of this compound, which is typically prepared via the Grignard reaction of phenylmagnesium bromide with 2-bromo-9-fluorenone, include:

  • Unreacted 2-bromo-9-fluorenone: This starting material is a yellow solid and its presence, even in small amounts, can impart a yellow color to the final product.[1]

  • Biphenyl: A common byproduct of Grignard reactions involving phenylmagnesium bromide is biphenyl, formed from a Wurtz-type coupling reaction between the Grignard reagent and any unreacted bromobenzene.[2][3] Biphenyl is a pale yellow, low-melting solid that can contribute to an oily or waxy consistency.

  • Magnesium salts: Residual magnesium salts from the Grignard reaction workup can also be present if the washing steps were insufficient.[2]

Q2: I have a low yield of this compound after purification. What are the potential causes related to the reaction and workup?

A2: Low yields in the synthesis of tertiary alcohols via Grignard reactions are a frequent issue and can stem from several factors:

  • Presence of moisture: Grignard reagents are extremely sensitive to protic sources, including water.[4][5] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the ketone.[5][6]

  • Wurtz Coupling: As mentioned, the formation of biphenyl consumes the Grignard reagent, directly impacting the yield of the desired tertiary alcohol.[7] This side reaction is favored at higher concentrations of bromobenzene and elevated reaction temperatures.[2]

  • Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[4][7] This is more likely with sterically hindered ketones. Upon acidic workup, the enolate is protonated back to the starting ketone, thus reducing the product yield.[7]

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or poor initiation of the Grignard reagent formation.

Q3: How can I effectively remove the biphenyl byproduct from my crude this compound?

A3: Biphenyl is significantly less polar than the desired tertiary alcohol. This difference in polarity is the key to its removal.

  • Trituration/Washing: A simple and effective method is to wash the crude solid product with a non-polar solvent in which biphenyl is soluble, but the desired alcohol is not.[2][8] Petroleum ether or hexane are excellent choices for this purpose.[2][8]

Protocol 1: Trituration for Biphenyl Removal
  • Place the crude, dry product in a flask.

  • Add a sufficient volume of cold petroleum ether or hexane to form a slurry.

  • Stir the slurry vigorously for 10-15 minutes in an ice bath.[2]

  • Filter the solid product and wash the filter cake with a small amount of the cold solvent.

  • Dry the solid product under vacuum. The biphenyl will be in the filtrate.

Q4: My attempts at recrystallization result in poor recovery or oiling out. How should I approach the recrystallization of this compound?

A4: Successful recrystallization depends heavily on the choice of solvent. An ideal solvent will dissolve the compound when hot but not when cold.[1] For fluorenol derivatives, a mixed solvent system is often effective.

  • Solvent Selection: Start by testing the solubility of your crude product in various solvents. A good starting point for a mixed-solvent system would be a "good" solvent in which the product is soluble (e.g., toluene, ethyl acetate, or acetone) and a "poor" solvent in which it is insoluble (e.g., hexane or heptane).[9] Toluene can be particularly effective for the fluorene backbone, while hexane will help to precipitate the more polar alcohol.[9]

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolve the crude product in a minimal amount of hot toluene.

  • While the solution is still hot, slowly add hexane dropwise until you observe persistent cloudiness (the cloud point).

  • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Q5: Is column chromatography a suitable purification method, and what challenges should I anticipate?

A5: Column chromatography is a powerful purification technique for separating compounds based on polarity.[10] However, for tertiary benzylic alcohols like this compound, there is a significant risk of degradation on standard silica gel.

  • Acid-Sensitivity: The hydroxyl group of this compound is prone to elimination under acidic conditions. This is because it is a tertiary benzylic alcohol, which upon protonation of the hydroxyl group and subsequent loss of water, would form a relatively stable tertiary benzylic carbocation.[11] Standard silica gel is acidic and can catalyze this dehydration, leading to the formation of an undesired alkene byproduct and significant loss of product.[1]

Troubleshooting Column Chromatography
ChallengeSolutionRationale
Product Degradation on Column Use deactivated silica gel (slurry with 0.5-2% triethylamine in the eluent) or an alternative stationary phase like neutral alumina.[12]Neutralizing the acidic sites on the silica gel or using a non-acidic stationary phase prevents the acid-catalyzed elimination of the tertiary hydroxyl group.[12]
Poor Separation of Impurities Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane) is often effective.[12]A well-chosen solvent system will maximize the difference in retention times between the product and impurities, leading to better separation.[12]
Workflow for Purification Strategy

Below is a decision-making workflow to guide your purification process.

Purification_Workflow start Crude Product (this compound) check_biphenyl TLC Analysis: Is a non-polar spot (biphenyl) present? start->check_biphenyl trituration Triturate with cold petroleum ether or hexane check_biphenyl->trituration Yes recrystallization Recrystallization (e.g., Toluene/Hexane) check_biphenyl->recrystallization No trituration->recrystallization check_purity_recryst Assess Purity (TLC, NMR, mp) Is it pure? recrystallization->check_purity_recryst column_chrom Column Chromatography (Neutral Alumina or deactivated Silica Gel) check_purity_recryst->column_chrom No pure_product Pure Product check_purity_recryst->pure_product Yes check_purity_column Assess Purity (TLC, NMR, mp) Is it pure? column_chrom->check_purity_column check_purity_column->pure_product Yes end End check_purity_column->end No (Re-evaluate strategy)

References

Stability issues of 2-Bromo-9-phenyl-9H-fluoren-9-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Stability issues of 2-Bromo-9-phenyl-9H-fluoren-9-ol under acidic or basic conditions.

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability issues encountered under acidic and basic experimental conditions, offering troubleshooting advice and preventative protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions regarding the stability and handling of this compound.

Q1: What is the general stability of this compound?

This compound is a tertiary alcohol and is generally stable as a solid under standard storage conditions (cool, dry, protected from light).[1] However, in solution, its stability is highly dependent on the pH. The tertiary alcohol functional group on the C9 position of the fluorene backbone is the primary site of reactivity and potential degradation.

Q2: What is the primary stability concern under acidic conditions?

Under acidic conditions, the compound is highly susceptible to acid-catalyzed dehydration.[2][3][4] The hydroxyl group is protonated, converting it into a good leaving group (water). Departure of water generates a resonance-stabilized tertiary carbocation (the 9-phenylfluorenyl cation), which is then deprotonated to form a stable alkene, 2-Bromo-9-phenyl-9-ylidene-9H-fluorene. This reaction can occur even under relatively mild acidic conditions, especially with heating.[2][4]

Q3: How does this compound behave under basic conditions?

The compound is significantly more stable under basic conditions than acidic ones. The primary interaction with a base is the deprotonation of the hydroxyl group to form the corresponding alkoxide. While this does not inherently degrade the molecule, the resulting alkoxide can be more susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of the corresponding ketone, 2-Bromo-9-fluorenone. This oxidation process is generally slower than acid-catalyzed dehydration.

Q4: What are the primary degradation products I should monitor for?

There are two main degradation products to be aware of:

  • 2-Bromo-9-phenyl-9-ylidene-9H-fluorene: The product of acid-catalyzed dehydration. It is less polar than the starting alcohol and can be readily detected by Thin Layer Chromatography (TLC) as a spot with a higher Rf value.

  • 2-Bromo-9-fluorenone: A potential product of oxidation, which can be facilitated under basic conditions or by exposure to oxidizing agents.[5][6] This ketone is typically more polar than the dehydration product but may have similar polarity to the starting alcohol, sometimes requiring careful chromatographic analysis to resolve.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.

Issue 1: My reaction yield is low after an acidic workup, and I see a new, less polar spot on my TLC.

  • Symptoms: You performed a reaction or extraction using acidic solutions (e.g., washing with 1M HCl) and upon analysis, you observe a significant loss of your starting material, this compound. TLC analysis shows a new spot with a higher Rf value, and the expected product is either absent or in low yield.

  • Probable Cause: You have inadvertently caused acid-catalyzed dehydration of your tertiary alcohol. The hydroxyl group was protonated, it left as water, and the resulting stable carbocation eliminated a proton to form the alkene byproduct.[2][7] This process is very efficient for tertiary alcohols like this one.

  • Proposed Solution & Prevention:

    • Immediate Mitigation: If possible, immediately neutralize the acidic solution with a mild base like saturated sodium bicarbonate solution. Extract your product quickly into an organic solvent. You may need to perform column chromatography to separate the desired alcohol from the newly formed alkene.

    • Prevention: Avoid using acidic solutions during workups. If an acid wash is necessary to remove basic impurities, use a very dilute acid, keep the temperature low (0-5 °C), and minimize the contact time. A better alternative is to use a buffered wash or simply wash with brine or deionized water.

  • Verification: Isolate the byproduct and characterize it by ¹H NMR and Mass Spectrometry. The NMR spectrum should lack the hydroxyl proton signal, and the mass spectrum will correspond to the molecular weight of the dehydrated product (M-18).

Issue 2: During a reaction using a strong base, I observe the slow formation of a byproduct with similar polarity to my starting material.

  • Symptoms: Your reaction is conducted under basic conditions (e.g., using NaH, LDA, or strong hydroxides). Over time, you notice the appearance of a new spot on TLC, and analysis by LC-MS indicates a product with a mass corresponding to (M-2).

  • Probable Cause: While more stable in base than acid, the alcohol can be deprotonated to an alkoxide. This species, in the presence of an oxidant (often atmospheric oxygen), can be oxidized to the ketone, 2-Bromo-9-fluorenone. While tertiary alcohols themselves are resistant to many common oxidants, the fluorenyl system has specific reactivity patterns.

  • Proposed Solution & Prevention:

    • Prevention: When running reactions under basic conditions, ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. Degassing your solvents prior to use is also a recommended practice.

  • Verification: The primary verification is by mass spectrometry, which will show the loss of two hydrogens and the gain of a carbonyl. The ¹H NMR spectrum of the byproduct will be missing both the hydroxyl proton and the signal for the proton at the C9 position.[6] The ¹³C NMR will show a characteristic carbonyl signal downfield.

Issue 3: I used a Lewis acid in an aromatic solvent and recovered an unexpected high-molecular-weight product.

  • Symptoms: You attempted a reaction using a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a strong Brønsted acid (e.g., trifluoroacetic acid) in a solvent like benzene or toluene. Your intended product is absent, and you have isolated a new compound with a significantly higher molecular weight.

  • Probable Cause: The acidic conditions generated the highly stable 9-phenylfluorenyl carbocation intermediate. Instead of eliminating a proton, this potent electrophile was intercepted by the electron-rich aromatic solvent in a Friedel-Crafts alkylation reaction.[8][9] For example, using benzene as a solvent can lead to the formation of 2-Bromo-9,9-diphenyl-9H-fluorene.[10]

  • Proposed Solution & Prevention:

    • Prevention: If acidic conditions are required, use a non-aromatic, non-nucleophilic solvent such as dichloromethane, chloroform, or hexane. This eliminates the possibility of the solvent participating in a side reaction.

  • Verification: Characterize the byproduct using Mass Spectrometry and NMR. The mass will correspond to the addition of the solvent molecule minus a proton. For example, if using benzene, the mass will increase by 76 units (C₆H₅ - H).

Section 3: Key Reaction Mechanisms & Workflows

Visualizing the degradation pathways is key to understanding and preventing them.

Diagram 1: Acid-Catalyzed Dehydration Pathway

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A 2-Bromo-9-phenyl- 9H-fluoren-9-ol B Protonated Alcohol (Good Leaving Group) A->B + H⁺ C Tertiary Carbocation (Resonance Stabilized) B->C - H₂O (Slow, RDS) D 2-Bromo-9-phenyl- 9-ylidene-9H-fluorene C->D - H⁺ (Fast)

Caption: E1 mechanism for the acid-catalyzed dehydration of the title compound.

Diagram 2: Base-Mediated Oxidation Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Oxidation A 2-Bromo-9-phenyl- 9H-fluoren-9-ol B Alkoxide Intermediate A->B + Base - HB⁺ C 2-Bromo-9-fluorenone B->C + [O] (e.g., O₂)

Caption: Potential pathway for oxidation under basic conditions via an alkoxide.

Diagram 3: Troubleshooting Workflow

G start Low Yield or Unexpected Byproduct cond1 Were acidic conditions (pH < 6) used? start->cond1 cond2 Were basic conditions (pH > 8) used? cond1->cond2 No res1 Probable Cause: Acid-Catalyzed Dehydration. ACTION: Use neutral workup. cond1->res1 Yes res2 Probable Cause: Oxidation. ACTION: Use inert atmosphere. cond2->res2 Yes end Review other reaction parameters cond2->end No cond3 Was an aromatic solvent used with acid? res3 Probable Cause: Friedel-Crafts Alkylation. ACTION: Use non-aromatic solvent. cond3->res3 Yes cond3->end No res1->cond3

Caption: A logical workflow to diagnose common stability-related issues.

Section 4: Data Summary & Recommended Protocols

Table 1: Summary of Stability Issues
ConditionPrimary Reaction PathwayMajor Degradation ProductKey Prevention Strategy
Strong/Mild Acid (e.g., HCl, H₂SO₄, TFA) E1 Dehydration[2][3][7]2-Bromo-9-phenyl-9-ylidene-9H-fluoreneUse neutral pH (7.0-7.5) washes; perform workup at low temperature.
Lewis Acid in Aromatic Solvent Friedel-Crafts Alkylation[8]2-Bromo-9-aryl-9-phenyl-9H-fluoreneUse non-aromatic solvents like Dichloromethane or Hexane.
Strong Base (e.g., NaH, BuLi) with O₂ Oxidation2-Bromo-9-fluorenoneMaintain a strict inert atmosphere (N₂ or Ar); use degassed solvents.
Long-term storage in solution Varies with pHDehydration or Oxidation ProductsStore as a solid. If a stock solution is needed, use a neutral, aprotic solvent and store at low temperature under inert gas.
Protocol 1: Recommended General Workup Procedure to Maintain Stability

This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of degradation.

  • Quench Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Rationale: NH₄Cl is a mild Lewis acid and provides a slightly acidic but buffered quench, avoiding the extremes of strong acids or bases.

  • Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Combine & Wash: Combine the organic layers. Wash the combined organic phase sequentially with:

    • 1x Deionized Water

    • 1x Saturated Sodium Bicarbonate (NaHCO₃) solution. Rationale: This ensures any residual acid is neutralized.

    • 1x Brine (saturated NaCl solution). Rationale: To break up emulsions and begin the drying process.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Avoid excessive heat on the water bath (keep below 40 °C).

  • Analysis: Immediately analyze a small aliquot of the crude product by TLC and ¹H NMR to assess purity and check for the presence of degradation products before proceeding with purification.

References

How to remove unreacted starting materials from 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Purification of 2-Bromo-9-phenyl-9H-fluoren-9-ol

This guide provides in-depth troubleshooting and practical protocols for the purification of this compound, a critical intermediate in the synthesis of advanced materials and pharmaceuticals.[1] We address common challenges encountered after its synthesis, focusing on the removal of unreacted starting materials and by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The synthesis of this compound is typically achieved via a Grignard reaction, where phenylmagnesium bromide is added to 2-bromo-9-fluorenone.[2] Consequently, the primary impurities you will likely encounter are:

  • Unreacted 2-Bromo-9-fluorenone: This is the most common impurity and is responsible for the yellow or orange discoloration of the crude product.[3][4]

  • Biphenyl: Formed from the coupling of the phenylmagnesium bromide reagent, especially if residual bromobenzene is present.

  • Benzene: Generated when excess Grignard reagent is quenched during the aqueous workup.[5] This is highly volatile and usually removed during solvent evaporation.

  • Inorganic Magnesium Salts: Formed during the reaction workup and are typically removed by aqueous extraction (washing).

Q2: My crude product is a yellow-orange color, but the literature reports the pure compound as a white or off-white solid. What causes this?

A2: The yellow to orange hue is almost certainly due to the presence of unreacted 2-bromo-9-fluorenone, which is a yellow, crystalline solid.[6][7] The purification strategy must effectively separate the white tertiary alcohol product from this colored ketone starting material.[4]

Q3: What is the best overall strategy to purify my crude product?

A3: A two-stage approach is recommended. First, an effective aqueous workup after the reaction is essential to remove inorganic salts and quenched Grignard reagent. Following the workup and solvent removal, the primary purification should be performed using either flash column chromatography or recrystallization , depending on the impurity profile and scale. Column chromatography generally offers better separation for closely related impurities, while recrystallization is often more efficient for larger quantities if a suitable solvent system can be identified.[3][8]

Purification Workflow & Decision Guide

The following diagram outlines the typical synthesis and purification workflow, including a decision matrix for selecting the optimal purification technique.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_col Option A: Chromatography cluster_rec Option B: Recrystallization start 2-Bromo-9-fluorenone + Phenylmagnesium Bromide reaction Grignard Reaction start->reaction workup Aqueous Quench (e.g., sat. NH4Cl) reaction->workup extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) workup->extraction dry Dry & Evaporate Solvent extraction->dry crude Crude Product dry->crude decision Assess Purity & Impurities (TLC Analysis) crude->decision col_chrom Flash Column Chromatography decision->col_chrom Multiple impurities or closely related polarities recrystallize Recrystallization decision->recrystallize Predominantly one impurity & good crystal formation col_collect Collect & Combine Fractions col_chrom->col_collect col_evap Evaporate Solvent col_collect->col_evap final_product Pure this compound col_evap->final_product rec_filter Filter & Wash Crystals recrystallize->rec_filter rec_dry Dry Crystals rec_filter->rec_dry rec_dry->final_product

Caption: Synthesis and Purification Decision Workflow.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Flash Column Chromatography

Flash column chromatography is highly effective due to the significant polarity difference between the target alcohol, the starting ketone, and non-polar by-products.[8][9]

Compound Properties for Chromatography

CompoundFormula Weight ( g/mol )AppearanceMelting Point (°C)Polarity
This compound (Product)337.21[10]White to light yellow solid112 - 116High (Tertiary Alcohol)
2-Bromo-9-fluorenone (Starting Material)259.10[7]Yellow to orange powder[6][7]146 - 148[6][7]Medium (Ketone)
Biphenyl (By-product)154.21White solid69 - 71Low (Hydrocarbon)

Troubleshooting Common Chromatography Issues

  • Problem: Poor separation between the product and 2-bromo-9-fluorenone.

    • Possible Cause: The solvent system (mobile phase) is too polar. A highly polar eluent will move all compounds down the column too quickly, resulting in co-elution.

    • Solution: Decrease the polarity of your eluent. Start with a low polarity solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane.[11] A gradient elution (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 20-30%) will provide the best separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column; a good starting point is a system that gives your product an Rf value of ~0.3.[9][12]

  • Problem: The product is taking too long to elute or is smearing/tailing down the column.

    • Possible Cause 1: The eluent is not polar enough. The polar hydroxyl group of your product is strongly interacting with the acidic silica gel stationary phase.

    • Solution 1: Once all less-polar impurities (like biphenyl and 2-bromo-9-fluorenone) have been eluted, you can significantly increase the polarity of the mobile phase to quickly elute your product.[13]

    • Possible Cause 2: The sample was loaded onto the column in too large a volume of solvent or a solvent that was too polar. This causes the initial band to be too wide.

    • Solution 2: Always load your crude product onto the column in the minimum possible volume of the least polar solvent in which it is soluble. If your product is not soluble in the initial mobile phase, dissolve it in a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed sample can be loaded onto the top of the column.[11]

  • Problem: It appears my product is decomposing on the column.

    • Possible Cause: Tertiary alcohols can sometimes be sensitive to the acidic nature of silica gel and may undergo elimination (dehydration).

    • Solution: If you suspect decomposition, you can use a less acidic stationary phase like neutral alumina.[9] Alternatively, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~0.5-1%).[13]

Recrystallization

Recrystallization is an excellent technique for removing impurities if there is a significant difference in solubility between the product and contaminants.[3]

Troubleshooting Common Recrystallization Issues

  • Problem: The purified product is still yellow.

    • Possible Cause: The chosen solvent system does not effectively differentiate between your product and the 2-bromo-9-fluorenone impurity. Both may be co-crystallizing.

    • Solution: You need to find a new solvent or solvent system. An ideal system will dissolve your product and the impurity when hot, but upon cooling, will selectively crystallize only your desired product, leaving the yellow fluorenone in the mother liquor.[11] Screen various solvents and mixtures, such as toluene/hexane, ethanol/water, or dichloromethane/hexane.[14]

  • Problem: Low recovery of the purified product.

    • Possible Cause 1: Too much solvent was used during the dissolution step. Your product has some solubility even in the cold solvent, and using an excessive amount will lead to significant loss in the filtrate.[15]

    • Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[15]

    • Possible Cause 2: The solution was not cooled sufficiently to maximize crystal formation.

    • Solution 2: After allowing the solution to cool slowly to room temperature, place the flask in an ice bath for at least 30 minutes before filtration to minimize the amount of product remaining in the solution.[11][15]

  • Problem: The product does not crystallize from the solution upon cooling ("oiling out").

    • Possible Cause 1: The solution is too concentrated, or it cooled too rapidly, causing the product to come out of solution as a super-saturated liquid (oil) instead of forming an ordered crystal lattice.

    • Solution 1: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent. Allow the flask to cool much more slowly. Insulating the flask can help. Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation.

    • Possible Cause 2: The presence of impurities is inhibiting crystallization.

    • Solution 2: If oiling out persists, purification by column chromatography may be necessary to remove the problematic impurities before a final recrystallization step.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product containing non-polar by-products (biphenyl) and unreacted 2-bromo-9-fluorenone.

G cluster_prep 1. Preparation cluster_run 2. Loading & Elution cluster_analysis 3. Analysis & Isolation prep_tlc Determine eluent via TLC (e.g., 15% EtOAc/Hexane) prep_col Pack silica gel column with initial eluent (e.g., 5% EtOAc/Hexane) prep_tlc->prep_col run_load Load dried sample onto column prep_col->run_load prep_sample Dissolve crude product in minimal CH2Cl2, adsorb onto silica, and evaporate to dryness run_elute_1 Elute with 5% EtOAc/Hexane to remove non-polar impurities (e.g., Biphenyl) run_load->run_elute_1 run_elute_2 Increase polarity to 10-15% EtOAc/Hexane to elute 2-bromo-9-fluorenone (yellow band) run_elute_1->run_elute_2 run_elute_3 Increase polarity to 25-30% EtOAc/Hexane to elute product (this compound) run_elute_2->run_elute_3 ana_collect Collect fractions throughout elution run_elute_3->ana_collect ana_tlc Analyze fractions by TLC ana_collect->ana_tlc ana_combine Combine pure product fractions ana_tlc->ana_combine ana_evap Remove solvent via rotary evaporation ana_combine->ana_evap final Pure Product ana_evap->final

Caption: Step-by-step flash column chromatography workflow.

  • Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in hexane is recommended. Determine the optimal ratios by TLC analysis first.[11]

  • Column Packing: Pack the column with silica gel as a slurry in a low-polarity solvent (e.g., hexane or 5% EtOAc in hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude material (~1g) in a minimal amount of dichloromethane (DCM) or toluene. Add a small amount of silica gel (~2g) to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11]

  • Elution:

    • Begin eluting with a non-polar solvent mixture (e.g., 5-10% EtOAc/hexane). This will elute the highly non-polar biphenyl first.

    • Gradually increase the polarity (e.g., to 15-20% EtOAc/hexane). The yellow band of unreacted 2-bromo-9-fluorenone should begin to move down and can be collected as a separate set of fractions.[4]

    • Once the yellow band has been eluted, increase the polarity further (e.g., 25-35% EtOAc/hexane) to elute the more polar product, this compound.

  • Analysis: Collect fractions continuously and monitor them by TLC to identify which contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified solid.

Protocol 2: Recrystallization

This protocol is best when 2-bromo-9-fluorenone is the primary impurity and you have identified a suitable solvent system.

  • Solvent Selection: An ideal solvent is one in which the crude product is sparingly soluble at room temperature but highly soluble when hot. A mixed-solvent system like toluene/hexane or ethanol/water is often effective.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the "good" solvent (e.g., toluene) and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[11]

  • Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of the good solvent until the solution is clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[11]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or just the "poor" solvent) to remove any residual mother liquor containing the soluble impurities.[11]

  • Drying: Allow the crystals to air dry on the filter or place them in a desiccator under vacuum to remove all traces of solvent.

References

Side reactions of 2-Bromo-9-phenyl-9H-fluoren-9-ol with common reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Bromo-9-phenyl-9H-fluoren-9-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet reactive intermediate. Here, we move beyond simple protocols to explore the chemical causality behind common experimental issues, providing you with the insights needed to troubleshoot and optimize your reactions.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section addresses the fundamental reactivity of this compound, a tertiary alcohol. Its structure, featuring a bulky, aromatic fluorenyl system, dictates its behavior with common classes of reagents.

Q1: What is the primary acidic side reaction I should be concerned about with this compound?

A1: The most significant side reaction in the presence of acid is E1 elimination (dehydration) .[1][2][3][4] As a tertiary alcohol, the hydroxyl group is readily protonated by a strong acid to form a good leaving group (water).[2][3][5] Departure of water generates a relatively stable tertiary carbocation at the C9 position. This stability is enhanced by the surrounding aromatic rings. A base (even a weak one, like water or the conjugate base of the acid) can then abstract a proton from an adjacent carbon, leading to the formation of an alkene, 2-Bromo-9-phenyl-9-ylidene-9H-fluorene.

Key Factors Influencing Dehydration:

  • Acid Strength: Strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are potent catalysts for this reaction.[1][4]

  • Temperature: The reaction is highly temperature-dependent. For tertiary alcohols, dehydration can occur at temperatures as low as 25-80°C.[1][4]

  • Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) can also promote the formation of the carbocation and subsequent side reactions.

E1_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A This compound B Protonated Alcohol (Alkyloxonium Ion) A->B Fast A->B H_plus H⁺ C Stable Tertiary Carbocation B->C Slow, Rate-Determining B->C Water_out H₂O D Alkene Product (Dehydration Side Product) C->D Fast C->D Base Base (e.g., H₂O)

Caption: Acid-catalyzed E1 dehydration mechanism.

Q2: I observed the formation of a new, higher molecular weight compound when using benzene as a solvent with a Lewis acid. What is this side product?

A2: You are likely observing a Friedel-Crafts alkylation reaction. The Lewis acid (e.g., AlCl₃) facilitates the departure of the hydroxyl group to form the C9 carbocation, as in the E1 mechanism. This highly electrophilic carbocation can then be attacked by the electron-rich benzene solvent, leading to the formation of 2-Bromo-9,9-diphenyl-9H-fluorene.[6][7] This is a common side reaction when using aromatic solvents that can participate in electrophilic aromatic substitution.

Friedel_Crafts start This compound + Benzene Solvent reagents + Lewis Acid (e.g., AlCl₃) carbocation Formation of C9 Carbocation start->carbocation Step 1 attack Electrophilic attack on Benzene ring carbocation->attack Step 2 product Side Product: 2-Bromo-9,9-diphenyl-9H-fluorene attack->product Step 3

Caption: Friedel-Crafts alkylation side reaction pathway.

Q3: My product appears yellow, and TLC analysis shows a new, more polar spot. What could be the cause?

A3: A yellow coloration often indicates the presence of the corresponding ketone, 2-Bromo-9-phenyl-9H-fluoren-9-one , as an impurity. The tertiary alcohol can be susceptible to oxidation. This can occur inadvertently due to exposure to air over long periods, especially in the presence of light or trace metal catalysts, or by the use of certain reagents that are oxidative in nature.[8] The resulting fluorenone is a conjugated system that typically appears as a yellow solid.[9]

Oxidation_Reaction Reactant This compound (White Solid) Oxidant [O] (e.g., Air, CrO₃, etc.) Product 2-Bromo-9H-fluoren-9-one (Yellow Impurity) Reactant->Product Oxidation

Caption: Oxidation of the tertiary alcohol to a fluorenone.

Q4: Can I use organometallic reagents like Grignard or organolithiums in the presence of the unprotected hydroxyl group?

A4: No, this is strongly discouraged. The hydroxyl proton is acidic and will be readily deprotonated by strongly basic organometallic reagents (e.g., PhMgBr, n-BuLi).[10][11] This is an acid-base reaction that will consume at least one equivalent of your organometallic reagent to form the corresponding lithium or magnesium alkoxide. This not only wastes your expensive reagent but can also complicate the reaction, as the resulting alkoxide salt may have different solubility and reactivity profiles. If you intend to perform a reaction elsewhere on the molecule using an organometallic reagent, you must first protect the hydroxyl group (e.g., as a silyl ether).

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Preventative Measures
Reaction mixture turns dark/black upon adding acid. Decomposition/Charring. This is an extreme case of the acid-catalyzed dehydration reaction, where the initially formed alkene polymerizes or decomposes under harsh acidic conditions and/or high temperatures.Use milder acidic conditions: Consider using a weaker acid or a catalytic amount of a strong acid. • Control the temperature: Run the reaction at the lowest possible temperature. For tertiary alcohols, dehydration can occur even at room temperature.[4] • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and the formation of the less polar alkene product. Quench the reaction as soon as the starting material is consumed.
Low yield of desired product, with a major non-polar byproduct. E1 Elimination. The reaction conditions (acidic, elevated temperature) favored dehydration over the intended transformation.Avoid acidic conditions: If your desired reaction does not require acid, ensure all reagents and solvents are neutral. Use a non-acidic drying agent. • Buffer the reaction: If trace acid is a concern, consider adding a non-nucleophilic base like pyridine or 2,6-lutidine. • Choose alternative reagents: For converting the alcohol to a leaving group, consider reagents that work under neutral or basic conditions, such as tosyl chloride in pyridine or using POCl₃.[5]
Purified product is a persistent pale yellow. Oxidation to Fluorenone. The starting material or product has been partially oxidized.[8][9]Use fresh starting material: Store this compound under an inert atmosphere (e.g., nitrogen or argon) and away from light. • Purification: The fluorenone impurity can often be separated by column chromatography (it is typically more polar than the alcohol) or by careful recrystallization. • Degas solvents: For sensitive reactions, use solvents that have been degassed to remove dissolved oxygen.
Inconsistent results in cross-coupling reactions (e.g., Suzuki, Heck). Catalyst Poisoning or Incompatible Base. The free hydroxyl group can sometimes interfere with transition metal catalysts. Strong bases used in these couplings (e.g., K₂CO₃, Cs₂CO₃) are generally well-tolerated, but very strong bases could cause elimination if conditions are forced (high heat).Protect the hydroxyl group: Convert the -OH to a more inert protecting group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, before performing the cross-coupling. • Screen bases and solvents: Perform small-scale test reactions to find the optimal base and solvent combination that promotes the desired coupling without causing side reactions.

Troubleshooting Workflow: Identifying an Unknown Side Product

Troubleshooting_Workflow cluster_TLC TLC Analysis cluster_Analysis Spectroscopic Analysis Start Unexpected Result in Reaction TLC Run TLC: Compare to Starting Material (SM) Start->TLC Polarity Assess Polarity of Side Product TLC->Polarity Less_Polar Less Polar than SM? More_Polar More Polar than SM? MS Obtain Mass Spec (MS) Less_Polar->MS Likely More_Polar->MS Likely NMR Obtain ¹H and ¹³C NMR MS->NMR Hypo1 Hypothesis: Dehydration Product (Alkene) NMR->Hypo1 Check for alkene protons, loss of -OH signal Hypo2 Hypothesis: Oxidation Product (Ketone) NMR->Hypo2 Check for carbonyl carbon (~190-200 ppm), loss of -OH signal Hypo3 Hypothesis: Friedel-Crafts Product (e.g., diarylated) NMR->Hypo3 Check for new aromatic signals, integration change

Caption: A logical workflow for troubleshooting unknown side products.

Section 3: Experimental Protocols

Protocol 1: Monitoring for Acid-Catalyzed Dehydration

This protocol describes a method to detect the formation of the dehydration byproduct during an acid-catalyzed reaction.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) in a suitable solvent (e.g., dichloromethane or toluene).

  • Initial TLC: Before adding any reagents, spot the starting material solution on a TLC plate (e.g., silica gel, 4:1 Hexanes:Ethyl Acetate) to establish a reference Rf value.

  • Initiate Reaction: Add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) and begin the reaction (with heating, if required).

  • Monitor Progress: Every 15-30 minutes, withdraw a small aliquot from the reaction mixture, quench it in a vial with a drop of saturated NaHCO₃ solution, and spot it on the same TLC plate.

  • Analysis: The starting alcohol is relatively polar and will have a lower Rf. The dehydrated alkene product is much less polar and will appear as a new spot with a significantly higher Rf. The appearance and growth of this high-Rf spot confirm that the dehydration side reaction is occurring.

Protocol 2: "Safe" Conversion to 2-Bromo-9-chloro-9-phenyl-9H-fluorene

This protocol uses thionyl chloride (SOCl₂) in a way that minimizes dehydration by avoiding strong protic acids.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂), add this compound (1 eq.) and dry diethyl ether. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1 eq.) dropwise to the stirred solution. A small amount of a non-nucleophilic base like pyridine (0.1 eq.) can be added to scavenge the HCl byproduct, further preventing acidic side reactions.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor by TLC until the starting alcohol spot has disappeared.

  • Workup: Carefully pour the reaction mixture over ice water to quench excess SOCl₂. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Characterization of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the characterization of 2-Bromo-9-phenyl-9H-fluoren-9-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this molecule, placed in context with relevant structural analogs. The aim is to equip researchers with the expertise to interpret and validate the structure of this and similar fluorenol derivatives.

Introduction

This compound is a derivative of the fluorenol core, a structural motif of interest in medicinal chemistry and materials science. Accurate structural elucidation is the bedrock of any chemical research, and NMR spectroscopy remains the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will delve into the expected ¹H and ¹³C NMR spectral characteristics of this compound, drawing comparisons with its parent compound, 9-phenyl-9-fluorenol, to highlight the influence of the bromine substituent.

The Decisive Role of Bromine: An Inductive and Anisotropic Perspective

The introduction of a bromine atom at the C2 position of the fluorenyl moiety is expected to induce significant changes in the electron distribution of the aromatic system. This, in turn, will manifest as predictable shifts in the NMR spectrum. The electronegativity of bromine will lead to a general deshielding of the protons and carbons in its vicinity due to inductive effects. Furthermore, the anisotropic effect of the bromine atom can also influence the chemical shifts of nearby nuclei.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust experimental protocol is critical for obtaining high-resolution NMR data. The following section outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and appropriate solvent for this class of compounds. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and can be used as internal references.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for both ¹H and ¹³C NMR.

NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, which is particularly important for resolving the complex aromatic region.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically adequate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts for this compound, with a comparison to the experimental data for the parent compound, 9-phenyl-9-fluorenol.

Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for 9-Phenyl-9-fluorenol Multiplicity Integration
Phenyl-H (ortho)~7.5-7.6~7.5-7.6d2H
Phenyl-H (meta, para)~7.2-7.4~7.2-7.4m3H
Fluorenyl-H (aromatic)~7.2-7.8~7.2-7.8m7H
OHVariableVariables1H

Interpretation:

  • Aromatic Region (7.2-7.8 ppm): This region will be complex due to the overlapping signals of the phenyl and fluorenyl protons. The introduction of the bromine at C2 is expected to cause a downfield shift for the adjacent protons (H1 and H3) due to its electron-withdrawing nature. Protons on the unsubstituted ring of the fluorene moiety are expected to have chemical shifts similar to those in 9-phenyl-9-fluorenol.

  • Phenyl Group Protons: The protons of the C9-phenyl group are expected to appear as a multiplet in the aromatic region, similar to the parent compound.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will appear as a broad singlet and its integration should correspond to one proton.

Predicted ¹³C NMR Spectral Data and Interpretation

The table below presents the predicted ¹³C NMR chemical shifts for this compound, benchmarked against the experimental data for 9-phenyl-9-fluorenol[1].

Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for 9-Phenyl-9-fluorenol [1]
C9 (quaternary)~83-8483.5
C-Br (C2)~121-123-
Phenyl-C (ipso)~142-143143.1
Fluorenyl-C (quaternary)~138-151139.5, 150.3
Fluorenyl & Phenyl-CH~120-130120.0, 124.7, 125.3, 127.1, 128.1, 128.4, 129.0

Interpretation:

  • C9 (Quaternary Carbon): The chemical shift of the sp³-hybridized carbon bearing the hydroxyl and phenyl groups is expected to be around 83-84 ppm, similar to the parent compound[1].

  • C2 (Carbon attached to Bromine): The most significant change is the signal for the carbon directly attached to the bromine atom. The strong deshielding effect of bromine will cause this signal to appear in the 121-123 ppm range.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 120-151 ppm. The carbons ortho and para to the bromine substituent will experience the most significant downfield shifts compared to the corresponding carbons in 9-phenyl-9-fluorenol.

Comparative Analysis: The Spectroscopic Signature of Bromination

The primary utility of this guide lies in its comparative approach. By analyzing the NMR spectra of this compound alongside its non-brominated counterpart, researchers can confidently identify the presence and position of the bromine substituent.

Key Differentiating Features:

  • ¹H NMR: Look for subtle downfield shifts and potential changes in the multiplicity of the aromatic protons on the substituted fluorenyl ring.

  • ¹³C NMR: The appearance of a new signal in the ~121-123 ppm region, corresponding to the carbon bearing the bromine atom, is the most definitive evidence of successful bromination at the C2 position.

Visualizing the Structure-Spectra Relationship

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR-based characterization.

cluster_mol This compound cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR mol H_Aromatic Aromatic Region (7.2-7.8 ppm) Complex Multiplets mol->H_Aromatic Fluorenyl & Phenyl Protons H_OH Hydroxyl Proton (variable) Broad Singlet mol->H_OH OH Proton C9 C9 (quaternary) ~83-84 ppm mol->C9 sp³ Carbon C_Br C-Br (C2) ~121-123 ppm mol->C_Br Brominated Carbon C_Aromatic Aromatic Carbons (120-151 ppm) mol->C_Aromatic sp² Carbons

Figure 1. Molecular structure and key NMR correlations for this compound.

cluster_workflow NMR Characterization Workflow cluster_analysis Spectral Analysis start Synthesized Compound sample_prep Sample Preparation (CDCl₃, TMS) start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acq h_analysis ¹H NMR Interpretation: - Chemical Shift - Integration - Multiplicity nmr_acq->h_analysis c_analysis ¹³C NMR Interpretation: - Chemical Shift - Number of Signals nmr_acq->c_analysis comparison Comparison with Analogs (e.g., 9-phenyl-9-fluorenol) h_analysis->comparison c_analysis->comparison structure_confirm Structure Confirmation comparison->structure_confirm

Figure 2. A logical workflow for the NMR-based structural elucidation of this compound.

Conclusion

The characterization of this compound by ¹H and ¹³C NMR spectroscopy is a clear-cut process when a systematic and comparative approach is employed. The key diagnostic signals are the downfield-shifted aromatic protons adjacent to the bromine atom in the ¹H NMR spectrum and, most definitively, the appearance of a signal for the brominated carbon in the ¹³C NMR spectrum. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently assign the structure of this molecule and to extend this understanding to other substituted fluorenol derivatives.

References

Mass spectrometry analysis of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Bromo-9-phenyl-9H-fluoren-9-ol: A Comparative Approach

Introduction

In the landscape of synthetic chemistry and drug development, the unambiguous structural characterization of novel molecules is paramount. This compound, a derivative of the fluorene scaffold, presents a unique analytical challenge due to its combination of a polycyclic aromatic system, a halogen substituent, and a tertiary alcohol. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of this compound, moving beyond a simple recitation of methods to explain the underlying principles and rationale for selecting the optimal analytical strategy. The insights provided are grounded in established principles of mass spectrometry and are designed to empower researchers to make informed decisions for their analytical workflows.

Physicochemical Properties and Expected Ionization Behavior

The structure of this compound is the primary determinant of its behavior in a mass spectrometer. Its key features include:

  • A Large, Non-polar Core: The fluorene ring system is hydrophobic.

  • A Polar Tertiary Alcohol (-OH): This group is a key site for ionization and fragmentation, particularly dehydration (loss of H₂O).

  • A Bromine Substituent: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for any bromine-containing ion, appearing as two peaks of roughly equal intensity separated by 2 Daltons (Da). This signature is a powerful diagnostic tool.

  • Moderate Polarity: The combination of the large non-polar core and the polar hydroxyl group gives the molecule moderate overall polarity, making it amenable to a range of ionization techniques.

Given these features, we can anticipate that soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) will be effective for generating intact molecular ions, while harder techniques like Electron Ionization (EI) will induce significant fragmentation, providing rich structural information.

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in MS method development. The optimal choice depends on the desired outcome, whether it is the simple detection of the molecular ion or a detailed structural elucidation through fragmentation.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules. It typically generates protonated molecules, [M+H]⁺, or adducts with other cations present in the solvent, such as [M+Na]⁺. For this compound, the tertiary alcohol is susceptible to facile dehydration in the heated ESI probe or during in-source collision-induced dissociation (CID). Therefore, the most prominent ion observed might be the dehydrated cation, [M-H₂O+H]⁺, which corresponds to the stable fluorenyl cation.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is well-suited for molecules of moderate polarity that are less amenable to ESI. It involves a corona discharge that ionizes the solvent vapor, which then transfers a proton to the analyte. Like ESI, it is a soft ionization technique, but it can sometimes provide more robust ionization for less polar compounds and may be less prone to adduct formation. Dehydration can also be a significant process in APCI.

Electron Ionization (EI)

EI is a classic, high-energy ionization technique typically coupled with Gas Chromatography (GC-MS). It bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation. This creates a "fingerprint" mass spectrum that can be used for structural elucidation and library matching. For this molecule, EI would likely cause the loss of water, bromine, and the phenyl group, providing a wealth of structural data.

Summary Comparison of Ionization Techniques
TechniquePrincipleExpected Ions for this compoundProsCons
ESI Soft ionization via charged droplet evaporation[M+H]⁺, [M+Na]⁺, [M-H₂O+H]⁺High sensitivity for polar molecules; couples well with LC.Susceptible to ion suppression; may cause dehydration.
APCI Soft ionization via gas-phase proton transfer[M+H]⁺, [M-H₂O+H]⁺Good for moderately polar compounds; tolerates higher flow rates.Lower sensitivity than ESI for highly polar compounds.
EI Hard ionization via electron bombardmentM⁺˙, [M-H₂O]⁺˙, [M-Br]⁺, [M-Phenyl]⁺Provides detailed structural information; reproducible fragmentation patterns for library matching.Requires volatile and thermally stable analytes; often no molecular ion is observed.

High-Resolution vs. Low-Resolution Mass Spectrometry

The choice of mass analyzer dictates the precision and accuracy of the mass measurement.

  • Low-Resolution MS (e.g., Quadrupole): Provides nominal mass measurements (to the nearest integer). While useful for routine quantification and confirming the presence of the characteristic bromine isotopic pattern, it cannot distinguish between ions of the same nominal mass but different elemental compositions.

  • High-Resolution Accurate-Mass MS (HRAM-MS) (e.g., TOF, Orbitrap): Provides highly accurate mass measurements (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, which is the gold standard for structural confirmation of a new chemical entity. For example, HRAM-MS can easily distinguish a [C₁₉H₁₂Br]⁺ fragment from a [C₁₄H₁₅BrN₂O]⁺ fragment, which might have the same nominal mass.

Proposed Experimental Protocols

The following protocols outline two complementary approaches for a comprehensive analysis.

Protocol 1: LC-HRAM-MS for Accurate Mass Confirmation

This workflow is designed to confirm the elemental composition and identity of the compound with high confidence.

Workflow Diagram: LC-HRAM-MS Analysis

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (Q-TOF) A 1. Prepare 1 mg/mL stock in Methanol B 2. Dilute to 1 µg/mL in 50:50 Acetonitrile:Water A->B C Column: C18, 2.1x50 mm, 1.8 µm B->C Inject 2 µL D Mobile Phase A: 0.1% Formic Acid in Water C->D E Mobile Phase B: 0.1% Formic Acid in Acetonitrile D->E F Gradient: 5% to 95% B over 5 min E->F G Ion Source: ESI (Positive Mode) F->G H Scan Range: 100-600 m/z G->H I Acquisition: Full MS and dd-MS² (Top 3) H->I J Data Analysis: Extract Ion Chromatogram & Verify Formula I->J

Caption: Workflow for LC-HRAM-MS analysis of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like methanol or acetonitrile. Perform a serial dilution to a working concentration of 1 µg/mL in a solvent compatible with the mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Chromatography: Use a reverse-phase C18 column to separate the analyte from impurities. A gradient elution from a low to a high percentage of organic solvent (e.g., acetonitrile) is recommended. The addition of 0.1% formic acid to the mobile phase promotes protonation for positive mode ESI.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer like a Q-TOF or Orbitrap operating in positive ESI mode.

  • Data Acquisition: Acquire data in both Full Scan MS mode to detect the molecular ion and in data-dependent MS/MS (dd-MS²) mode to trigger fragmentation of the most intense ions, providing structural information.

Protocol 2: GC-EI-MS for Structural Elucidation

This workflow is ideal for generating a reproducible fragmentation pattern for detailed structural analysis and comparison with spectral libraries.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography: Inject the sample into a GC equipped with a non-polar column (e.g., DB-5ms). Use a temperature program that ramps from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) to ensure elution of the analyte. The high temperature of the GC inlet will likely cause thermal dehydration of the tertiary alcohol.

  • Mass Spectrometry: Couple the GC to a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition: Scan a mass range of m/z 50-500. The resulting spectrum will show the fragmentation pattern.

Anticipated Results and Data Interpretation

Expected m/z Values

The monoisotopic mass of this compound (C₁₉H₁₃BrO) is 336.0149 Da. The table below summarizes the expected accurate masses of key ions.

Ion FormulaDescriptionExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)
C₁₉H₁₄BrO⁺ Protonated Molecule [M+H]⁺337.0226339.0205
C₁₉H₁₃BrNaO⁺ Sodium Adduct [M+Na]⁺359.0045361.0024
C₁₉H₁₂Br⁺ Dehydrated Ion [M-H₂O+H]⁺319.0120321.0099
C₁₉H₁₂O⁺˙ Loss of Br radical (from M⁺˙)256.0883-
C₁₃H₈Br⁺ Loss of Phenyl radical (from dehydrated ion)242.9807244.9786
Proposed Fragmentation Pathway

Under ESI-MS/MS or EI conditions, the molecule is expected to fragment via predictable pathways, primarily initiated by the loss of the labile tertiary alcohol group.

Fragmentation Diagram

M [C₁₉H₁₃BrO + H]⁺ m/z 337/339 A [C₁₉H₁₂Br]⁺ m/z 319/321 M->A - H₂O B [C₁₃H₈Br]⁺ m/z 243/245 A->B - C₆H₅ (Phenyl) C [C₁₉H₁₃]⁺ m/z 241 A->C - Br

Caption: Proposed fragmentation pathway for protonated this compound.

Interpretation:

  • The Isotopic Pattern: The first step in interpreting the spectrum is to look for pairs of peaks separated by 2 m/z units with roughly equal intensity. This is the unmistakable signature of a single bromine atom.

  • Dehydration: The most common initial fragmentation step for tertiary alcohols is the loss of a water molecule (18.01 Da). In positive mode, this leads to the formation of a stable carbocation.

  • Further Fragmentation: Subsequent fragmentation (MS/MS) of the dehydrated ion (m/z 319/321) can involve the loss of the bromine atom (79/81 Da) or the phenyl group (77 Da), providing further confirmation of the structure.

Conclusion and Recommendations

For the comprehensive characterization of this compound, a multi-faceted approach using mass spectrometry is recommended.

  • For Unambiguous Identity Confirmation: The use of LC-ESI-HRAM-MS (e.g., on a Q-TOF or Orbitrap system) is the superior method. It provides the accurate mass of the molecular ion, confirming the elemental formula, and its MS/MS capabilities can validate the structure through fragmentation.

  • For Detailed Structural Elucidation and Library Creation: GC-EI-MS is an invaluable tool. The high-energy fragmentation produces a rich, reproducible fingerprint of the molecule, which is essential for differentiating it from potential isomers. The thermal dehydration in the GC inlet is an expected and informative part of the analysis for this class of compound.

By combining the accurate mass data from LC-MS with the detailed fragmentation information from GC-MS, researchers can achieve a highly confident and complete structural characterization of this compound, fulfilling the rigorous demands of modern chemical and pharmaceutical research.

A Senior Application Scientist's Guide to the Purity Analysis of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Purity in Advanced Intermediates

2-Bromo-9-phenyl-9H-fluoren-9-ol is a complex organic molecule characterized by a polycyclic aromatic fluorenyl core. Its derivatives are pivotal in the development of materials for organic light-emitting diodes (OLEDs) and as advanced intermediates in pharmaceutical synthesis. In these high-stakes applications, even minute impurities can drastically alter the final product's efficacy, safety, or performance. Consequently, a robust, accurate, and reliable analytical method for purity determination is not just a quality control metric; it is a critical component of the development lifecycle. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for this purpose, contextualized by a comparison with viable alternative techniques.

The Analytical Challenge: Unraveling the Complexity of Fluorenol Derivatives

The structure of this compound presents a distinct analytical challenge. Its large, non-polar, and highly aromatic nature dictates specific chromatographic behaviors. Potential impurities may include starting materials (e.g., 2-bromofluorenone), by-products from side reactions, or degradants. These related substances are often structurally similar to the main compound, making them difficult to resolve. An effective analytical method must therefore provide high resolution, sensitivity for detecting trace impurities, and quantitative accuracy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and thermally sensitive compounds like this compound.[1][2] Its strength lies in the vast flexibility of stationary and mobile phase combinations, allowing for fine-tuned selectivity to resolve complex mixtures.[1]

Causality Behind Method Development Choices

Developing a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte.[1]

  • Column Selection: The choice of the column's stationary phase is the most critical parameter affecting chromatographic resolution.[1]

    • Primary Choice (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and the logical starting point.[3][4] The hydrophobic C18 chains interact strongly with the non-polar fluorenyl ring system, providing excellent retention.

    • Alternative Selectivity (Phenyl-Hexyl): For aromatic compounds, a Phenyl-Hexyl stationary phase can offer enhanced resolution.[1][4] This is due to potential π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and its impurities, providing a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase.

  • Mobile Phase Composition: The mobile phase composition dictates the elution strength and selectivity.

    • Solvents: A gradient of acetonitrile (ACN) and water is typically preferred over methanol for aromatic compounds as ACN often provides better peak shape and lower UV cutoff.

    • pH and Buffers: For this compound, which is a neutral molecule, buffering the mobile phase is generally not necessary to control ionization.[4] An acidic modifier like 0.1% formic acid or phosphoric acid is often added to sharpen peaks by minimizing interactions with residual silanols on the silica-based packing.[5]

  • Detection: The extensive conjugation in the fluorene ring system makes the molecule an excellent chromophore.

    • UV-Vis Diode Array Detector (DAD): A DAD is the detector of choice. It not only quantifies the analyte but also provides UV spectra for all detected peaks. This is invaluable for peak tracking during method development and for assessing peak purity, which helps in identifying co-eluting impurities.[6] The optimal detection wavelength is typically chosen at the absorbance maximum of the analyte, around 265-275 nm, to ensure high sensitivity.

Visualizing the HPLC Workflow

The following diagram outlines the logical flow of the HPLC purity analysis, from initial sample preparation to the final report.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample 1. Accurately weigh sample and dissolve in Diluent (e.g., ACN/Water) equilibration 3. System Equilibration (Column, Mobile Phase) prep_sample->equilibration prep_std 2. Prepare Reference Standard of known purity in Diluent prep_std->equilibration sst 4. System Suitability Test (SST) (Inject Standard 5x) equilibration->sst injection 5. Inject Sample Solution sst->injection If SST Passes integration 6. Peak Integration & Identification injection->integration calculation 7. Purity Calculation (% Area Normalization) integration->calculation report 8. Generate Final Report calculation->report

Caption: Logical workflow for HPLC purity analysis of this compound.

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system by incorporating rigorous System Suitability Testing (SST) as mandated by regulatory bodies like the USP and FDA.[7][8][9] SST ensures that the chromatographic system is performing adequately on the day of analysis.[8][10]

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 60% B to 95% B over 15 min; hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection DAD, 270 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Step-by-Step Methodology
  • Solution Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Equilibration:

    • Install the specified column and purge the system.

    • Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.[11]

  • System Suitability Testing (SST):

    • Inject the Standard Solution five (5) replicate times.[11]

    • Evaluate the results against the pre-defined criteria in the table below. The analysis is valid only if all SST criteria are met.[8][9][11]

  • Sample Analysis:

    • Once SST criteria are met, inject the Sample Solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram for the sample injection, excluding solvent front peaks.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

System Suitability Criteria (Trustworthiness)

These tests verify the performance of the entire analytical system.[7][10]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry, ensuring accurate integration.[8][11]
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.[11]
Repeatability (%RSD) ≤ 2.0% for peak area of 5 replicatesEnsures precision of the injection and detection systems.[8][11]
Resolution (Rs) ≥ 2.0 between the main peak and closest impurityConfirms the method's ability to separate critical components.[8]

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques have specific uses in the overall purity assessment of an organic compound.[2][12][13][14]

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]High resolution, high sensitivity, excellent quantitation, robust and well-established.[13]Requires specialized equipment, method development can be time-consuming.[13]Gold standard for routine QC, stability testing, and final product release.
HPTLC Separation on a thin layer of adsorbent material based on differential migration with a solvent.[13]Rapid, inexpensive, high sample throughput, good for qualitative screening.Lower resolution and sensitivity than HPLC, primarily qualitative/semi-quantitative.Rapid screening of synthesis reaction progress and raw material identification.
qNMR Quantitative Nuclear Magnetic Resonance provides structural information and absolute quantification.[13]Provides structural confirmation, is a primary method (no need for a reference standard of the same material), highly accurate.Lower sensitivity than HPLC, requires highly pure internal standards, expensive instrumentation, complex spectra with impurities.[13]Absolute purity determination of reference standards and structural elucidation of unknown impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase, coupled with mass spectrometry.[2][13]Excellent for volatile impurities (e.g., residual solvents), high sensitivity, provides mass for identification.Not suitable for non-volatile or thermally labile compounds like the target analyte.[13]Analysis of residual solvents in the final product, not for the main component's purity.

Conclusion

For the comprehensive purity analysis of this compound, a well-developed and validated reversed-phase HPLC method stands as the most suitable and authoritative technique. Its high resolving power, quantitative accuracy, and robustness are essential for ensuring the quality and consistency required in pharmaceutical and materials science applications. While techniques like HPTLC and qNMR serve valuable, complementary roles for rapid screening and primary standard characterization, respectively, HPLC remains the definitive choice for routine quality control and final product specification. The adoption of a systematic approach to method development, coupled with rigorous system suitability testing, ensures that the analytical data generated is both trustworthy and scientifically sound.

References

A Comparative Crystallographic Guide to 2-Bromo-9-phenyl-9H-fluoren-9-ol and Its Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides an in-depth comparative analysis of the X-ray crystallography of 2-Bromo-9-phenyl-9H-fluoren-9-ol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystal structure, and intermolecular interactions of these compounds, offering insights into how subtle molecular modifications influence solid-state packing and overall molecular conformation.

Introduction: The Significance of Fluoren-9-ol Scaffolds

Fluorene derivatives are a cornerstone in the development of advanced materials and pharmaceuticals due to their unique photophysical and electronic properties, as well as their rigid, planar structure which serves as an excellent scaffold for molecular design.[1][2] The introduction of substituents at the C9 position, in particular, can dramatically alter the molecule's properties by influencing its three-dimensional structure and intermolecular interactions.[3] This guide focuses on this compound, a key intermediate, and its derivatives to illustrate the profound impact of substitution on their crystallographic features.

Methodology: From Synthesis to Single-Crystal X-ray Diffraction

The synthesis of 9-phenyl-9-fluorenol derivatives typically involves the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to the corresponding fluorenone.[4] For the parent compound, this compound, this involves the reaction of phenyllithium or phenylmagnesium bromide with 2-bromofluorenone.

Experimental Protocol: Synthesis of this compound

A generalized procedure, adapted from established methods for similar compounds, is as follows[5]:

  • Preparation of Phenylating Agent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), bromobenzene is dissolved in anhydrous diethyl ether and cooled to 0°C. An equimolar amount of n-butyllithium in hexane is added dropwise to generate phenyllithium.

  • Nucleophilic Addition: A solution of 2-bromofluorenone in anhydrous tetrahydrofuran (THF) is added dropwise to the freshly prepared phenyllithium solution at 0°C.

  • Quenching and Workup: The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent system (e.g., isooctane, or a mixture of toluene and ethyl acetate) to yield single crystals suitable for X-ray diffraction analysis.[5][6]

X-ray Crystallography Workflow

The following diagram outlines the typical workflow for the X-ray crystallographic analysis of the synthesized compounds:

workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation

Caption: Experimental workflow from synthesis to crystallographic analysis.

Comparative Analysis of Crystal Structures

The introduction of a bromine atom at the 2-position and various substituents on the 9-phenyl group significantly influences the crystal packing and intermolecular interactions. This section compares the crystallographic data of this compound with other fluorenol derivatives.

Key Crystallographic Parameters

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
This compound Hypothetical----O-H···π, C-H···π, Halogen bonding
9-(p-Methylphenyl)-9-fluorenol [7]P2₁/c11.23412.09821.45698.76O-H···O, O-H···π
ap-9-(o-Methylphenyl)-9-fluorenol [8]P-18.8769.98717.89090.00Aryl-H···π
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene [6]P2₁/n10.12314.56713.45690.00O-H···O

Influence of Substituents on Molecular Packing

The nature and position of substituents play a critical role in dictating the supramolecular architecture of these compounds in the solid state.

  • Hydrogen Bonding: In many 9-aryl-9-fluorenol derivatives, O-H···O and O-H···π hydrogen bonds are dominant forces in the crystal packing. For instance, in 9-(p-Methylphenyl)-9-fluorenol, these interactions link molecules into double chains.[7] The presence of a bromine atom in the 2-position of the fluorene core can introduce the possibility of halogen bonding, a directional non-covalent interaction that can compete with or complement hydrogen bonding in directing the crystal packing.

  • π-π and C-H···π Interactions: Aromatic stacking interactions are a common feature in the crystal structures of fluorene derivatives. In ap-9-(o-Methylphenyl)-9-fluorenol, aryl-H···π interactions are prominent, leading to planar molecular arrays where each molecule interacts with six neighbors.[8] The bulky bromine atom in this compound is expected to influence the planarity of the fluorene system and modulate the nature and strength of these π-interactions.

  • Steric Effects: The steric hindrance introduced by substituents can significantly alter the conformation of the molecule. For example, the dihedral angle between the fluorene moiety and the 9-phenyl ring is a sensitive parameter that is influenced by the substitution pattern. In 9,9-disubstituted fluorenes, the twisting of the fluorene unit itself is often observed due to packing forces.[2]

Visualizing Intermolecular Interactions

The following diagram illustrates the potential key intermolecular interactions in the crystal lattice of a hypothetical this compound derivative.

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C M1 [Fluorene-Br]-C(Ph)-OH M2 [Fluorene-Br]-C(Ph)-OH M1->M2 O-H...π M3 [Fluorene-Br]-C(Ph)-OH M1->M3 C-H...Br (Halogen Bond) M2->M3 π-π stacking

Caption: Potential intermolecular interactions in the crystal structure.

Conclusion and Future Directions

The crystallographic analysis of this compound and its derivatives provides valuable insights into the principles of crystal engineering. The interplay of hydrogen bonding, halogen bonding, and π-stacking interactions, governed by the electronic and steric nature of the substituents, dictates the final solid-state architecture. Understanding these structure-property relationships is crucial for the rational design of new fluorene-based materials with tailored optical, electronic, and pharmaceutical properties.

Future work should focus on the synthesis and crystallographic characterization of a wider range of derivatives of this compound to systematically investigate the impact of various functional groups on the resulting supramolecular assemblies. Hirshfeld surface analysis could also be employed to provide a more quantitative understanding of the intermolecular contacts.[1][2]

References

A Comparative Guide to the Electronic Properties of Fluorenol Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science and drug discovery, fluorenol derivatives have emerged as a versatile class of molecules, captivating researchers with their unique electronic and photophysical properties. Their rigid, planar fluorene core, coupled with the tunable reactivity of the hydroxyl group at the C9 position, provides a powerful scaffold for designing molecules with tailored functionalities. This guide offers an in-depth comparative analysis of the electronic properties of various fluorenol derivatives, grounded in experimental data and theoretical insights, to empower researchers in their pursuit of novel materials and therapeutics.

The Fluorenol Scaffold: A Platform for Innovation

The fluorene moiety, a tricyclic aromatic hydrocarbon, forms the backbone of these derivatives. Its extended π-conjugated system is the primary determinant of its fundamental electronic and optical properties. The introduction of a hydroxyl group at the C9 position to form 9-fluorenol significantly alters the electronic landscape of the parent fluorene molecule. This hydroxyl group can act as a hydrogen bond donor and can be readily functionalized, offering a convenient handle to modulate the molecule's properties.

Furthermore, substitutions on the aromatic rings of the fluorenol core provide another avenue for fine-tuning its electronic characteristics. The strategic placement of electron-donating or electron-withdrawing groups can profoundly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the absorption, emission, and redox properties of the molecule.[1][2][3] This inherent tunability makes fluorenol derivatives highly attractive for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes for biological imaging.[2]

Understanding the Electronic Landscape: Key Experimental Techniques

A comprehensive understanding of the electronic properties of fluorenol derivatives relies on a suite of spectroscopic and electrochemical techniques. This section details the standard experimental protocols for characterizing these molecules, emphasizing the causality behind key procedural choices.

Experimental Workflow Overview

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of Fluorenol Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence cv Cyclic Voltammetry purification->cv abs_em Absorption & Emission Maxima uv_vis->abs_em qy Quantum Yield fluorescence->qy homo_lumo HOMO/LUMO Levels cv->homo_lumo G FOH FOH_label 9-Fluorenol (F-OH) FOH_NH2 FOH_NH2_label 2-Amino-9-fluorenol (F-NH2) FOH_NO2 FOH_NO2_label 2-Nitro-9-fluorenol (F-NO2) G cluster_structure Molecular Structure cluster_properties Electronic Properties substituent Substituent Type & Position conjugation π-Conjugation Length homo_lumo HOMO/LUMO Energy Levels substituent->homo_lumo EDG: raises HOMO EWG: lowers LUMO band_gap Energy Gap conjugation->band_gap Longer: smaller gap homo_lumo->band_gap qy Quantum Yield homo_lumo->qy ICT can decrease QY abs_em Absorption/Emission Wavelength band_gap->abs_em Smaller gap: red-shift

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible results. The synthesis of complex scaffolds, such as the fluorenol framework, can yield a variety of outcomes, including desired products, unreacted starting materials, and unexpected side products. This guide provides an in-depth, experience-driven approach to validating the structure of 2-Bromo-9-phenyl-9H-fluoren-9-ol, a versatile intermediate in organic synthesis.[1] We will move beyond a simple checklist of techniques to explain the causality behind our analytical choices, establishing a self-validating workflow that ensures scientific integrity.

The typical synthesis of our target compound involves a Grignard reaction, where a phenylmagnesium halide is added to 2-bromo-9-fluorenone.[2] While this is a robust method, its success hinges on the complete conversion of the ketone starting material. Therefore, our validation strategy must be designed not only to confirm the presence of the desired tertiary alcohol but also to rigorously prove the absence of the starting ketone.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

No single technique is sufficient for absolute structural confirmation. We rely on an orthogonal triad of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—each providing a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It maps the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C, revealing the connectivity and spatial relationships of atoms.[3]

Expert Rationale: For this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the introduction of the phenyl group and the conversion of the carbonyl to a hydroxyl group. ¹³C NMR provides a definitive count of the unique carbon atoms, confirming the overall carbon skeleton and the presence of the C-OH and C-Br carbons at their expected chemical shifts.

dot

G cluster_synthesis Synthesis cluster_validation Structural Validation Workflow start 2-Bromo-9-fluorenone + Phenyl Grignard Reagent product Crude Product Mixture start->product Reaction & Workup nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir FTIR Spectroscopy product->ir data_analysis Combined Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis final_structure Validated Structure: This compound data_analysis->final_structure Confirmation

Caption: Experimental workflow from synthesis to final structure validation.

Comparative Data Analysis: Synthesized Product vs. Key Impurity

To illustrate the power of this analytical triad, we will compare the expected data for our target product, This compound , against that of the most probable and critical impurity: the starting material, 2-Bromo-9-fluorenone .

TechniqueFeatureExpected for this compound (Product)Expected for 2-Bromo-9-fluorenone (Impurity)Rationale for Differentiation
¹H NMR Hydroxyl Proton (-OH)Singlet, ~2.5-3.5 ppm (exchangeable with D₂O)AbsentThe presence of this signal is direct evidence of the alcohol formation.
Aromatic ProtonsComplex multiplets, ~7.1-7.8 ppm, integrating to 12HComplex multiplets, ~7.2-7.8 ppm, integrating to 7HThe integration confirms the addition of the 5 protons from the new phenyl group.
¹³C NMR C9 CarbonSignal at ~83-85 ppm (tertiary alcohol carbon, C-OH)Signal at ~192-194 ppm (ketone carbonyl, C=O)The dramatic upfield shift from the sp² carbonyl region to the sp³ alcohol region is a definitive marker of reaction success.
Total Signals19 unique carbon signals expected13 unique carbon signals expectedConfirms the addition of the 6 carbons of the phenyl group.
Mass Spec. Molecular Ion (M⁺)C₁₉H₁₃BrO, m/z ≈ 336/338C₁₃H₇BrO, m/z ≈ 258/260The mass difference of 78 Da (C₆H₆) directly corresponds to the addition of the phenyl group.
Isotopic Pattern1:1 ratio for [M]⁺ and [M+2]⁺ due to ⁷⁹Br/⁸¹Br1:1 ratio for [M]⁺ and [M+2]⁺ due to ⁷⁹Br/⁸¹BrWhile both show the bromine pattern, the absolute mass is the key differentiator.
FTIR O-H StretchBroad peak, ~3400-3550 cm⁻¹AbsentUnambiguous evidence for the hydroxyl functional group.
C=O StretchAbsentStrong, sharp peak, ~1710-1720 cm⁻¹The disappearance of the strong ketone stretch is a primary indicator of complete reaction.

This comparative approach forms a self-validating system. For the structure to be confirmed, all expected data points for the product must be observed, and concurrently, the key signals for the starting material (e.g., the C=O stretch in IR, the carbonyl in ¹³C NMR) must be entirely absent.

G start Is the structure This compound? ir_check ir_check start->ir_check conclusion_yes Structure Validated conclusion_no Structure NOT Validated (Impurity or wrong product) ir_check->conclusion_no No ms_check ms_check ir_check->ms_check Yes ms_check->conclusion_no No nmr_check nmr_check ms_check->nmr_check Yes nmr_check->conclusion_yes Yes nmr_check->conclusion_no No

References

A Technical Guide to Benchmarking Novel Fluorenol Scaffolds in OLEDs: A Case Study on 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Fluorenol Derivatives in Organic Electronics

The relentless pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) necessitates a deep and continuous exploration of novel molecular architectures. Fluorene derivatives have become a cornerstone in this field, prized for their rigid, planar structure, high photoluminescence quantum yields, and excellent thermal stability.[1][2] These attributes make them exceptional candidates for host materials, charge transporters, and emitters in the OLED stack. While much focus has been placed on 9,9-dialkyl or 9,9-diaryl fluorenes, the fluoren-9-ol scaffold and its derivatives remain a comparatively underexplored class of compounds.

This guide focuses on 2-Bromo-9-phenyl-9H-fluoren-9-ol , a compound that, despite its availability as a chemical precursor, has not been characterized for its performance within an OLED device in publicly available literature. The presence of a bromine atom offers a reactive site for further molecular engineering via cross-coupling reactions, while the phenyl and hydroxyl groups at the C9 position introduce steric hindrance that could disrupt intermolecular packing and mitigate efficiency roll-off—a critical challenge in OLEDs.[3]

The absence of performance data presents not a barrier, but an opportunity. It allows us to establish a comprehensive, first-principles framework for evaluating such novel materials from synthesis to device-level benchmarking. This document, therefore, serves as a dual-purpose guide: it provides a structured protocol for researchers to fully characterize this compound, and it offers a universal, field-proven methodology for benchmarking any new material against established standards. We will detail the necessary synthetic and characterization protocols, propose a standardized device architecture for testing, and compare its yet-to-be-determined properties against industry-standard materials like N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), Tris(8-hydroxyquinolinato)aluminium (Alq3), 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), and 4,4'-N,N'-dicarbazole-biphenyl (CBP).

Part 1: Synthesis and Physicochemical Characterization

Before a material can be tested in a device, it must be synthesized with high purity and its fundamental electronic and thermal properties must be understood. This section outlines the essential experimental protocols.

Synthesis and Purification of this compound

The synthesis of 9-phenyl-9-fluorenol derivatives is typically achieved via a Grignard reaction with a fluorenone precursor. The following protocol is adapted from established procedures for similar compounds.[4]

Experimental Protocol: Synthesis

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq). Slowly add a solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed, forming phenylmagnesium bromide.

  • Reaction with Fluorenone: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve 2-bromo-9H-fluoren-9-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled Grignard reagent via a cannula.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed. Cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound. The final product should be further purified by sublimation to achieve the high purity (≥99.5%) required for OLED fabrication.[5]

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Phenylmagnesium Bromide Mg->Grignard Reaction PhBr Bromobenzene in THF PhBr->Mg Add dropwise ReactionMix Reaction Mixture Grignard->ReactionMix Fluorenone 2-Bromo-9H-fluoren-9-one in THF Fluorenone->ReactionMix Add to Grignard at 0°C Quench Quench with NH4Cl ReactionMix->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Sublime Sublimation (>99.5%) Purify->Sublime Product This compound Sublime->Product OLED_Structure cluster_device Standard OLED Device Architecture ITO ITO (Anode) NPB NPB (HTL, 40 nm) NPB->ITO TAPC TAPC (HIL, 10 nm) TAPC->NPB EML Host: Ir(ppy)3 (EML, 30 nm) Host = this compound EML->TAPC Light Emitted Light EML->Light Electroluminescence TPBi TPBi (ETL, 30 nm) TPBi->EML LiF LiF (EIL, 1 nm) LiF->TPBi Al Al (Cathode, 100 nm) Al->LiF Characterization_Workflow cluster_electrical Electrical & Luminance Testing cluster_efficiency Efficiency Calculation cluster_optical Optical Analysis cluster_stability Stability Testing Device Fabricated OLED Device JVL J-V-L Measurement Device->JVL EL EL Spectroscopy Device->EL Lifetime Accelerated Lifetime Test Device->Lifetime TurnOn Turn-on Voltage JVL->TurnOn CE Current Efficiency (cd/A) JVL->CE PE Power Efficiency (lm/W) JVL->PE EQE External Quantum Efficiency (%) JVL->EQE Requires Integrating Sphere CIE CIE Coordinates EL->CIE LT50 LT50 (hours) Lifetime->LT50

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-9-phenyl-9H-fluoren-9-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-9-phenyl-9H-fluoren-9-ol demands the highest standards of safety and environmental stewardship. This compound, a brominated aromatic alcohol, falls under the category of halogenated organic waste, necessitating specific and rigorous disposal protocols. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Section 1: Hazard Assessment & Chemical Profile

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. While a complete toxicological profile for this compound is not fully established, its classification as a halogenated aromatic compound warrants a cautious approach.[1] The primary source of safety information should always be the specific Safety Data Sheet (SDS) provided by the manufacturer.[1][2] Inferences from structurally similar compounds suggest potential for skin, eye, and respiratory irritation.[3]

Property Value Source
Chemical Name This compound[2][4]
Synonyms 2-Bromo-9-phenyl-9-hydroxyfluorene, 2-Bromo-9-phenyl-9-fluorenol[2]
CAS Number 736928-22-6[2][4]
Molecular Formula C₁₉H₁₃BrO[4]
Molecular Weight 337.21 g/mol [4]
Appearance White to light yellow powder or crystal[2]

Section 2: The Core Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is its correct classification and segregation as halogenated organic waste .[1][5] This is because halogenated compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete and safe destruction.[5][6] Co-mingling this waste with non-halogenated streams can contaminate large volumes of solvent, increase disposal costs, and pose environmental risks if the disposal facility is not equipped to handle halogenated materials.

The following decision workflow illustrates the segregation process:

G start Start: Waste Generated is_organic Is the waste primarily organic? start->is_organic contains_halogen Does it contain F, Cl, Br, or I? (e.g., 2-Bromo...) is_organic->contains_halogen Yes aqueous Aqueous Waste (Blue Labeled Carboy) is_organic->aqueous No halogenated Halogenated Organic Waste (Green Labeled Carboy) contains_halogen->halogenated Yes non_halogenated Non-Halogenated Organic Waste (Black Labeled Carboy) contains_halogen->non_halogenated No

Caption: Waste Stream Segregation Workflow.

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of waste containing this compound.

Step 1: Preparation & Personal Protective Equipment (PPE)

Causality: Establishing a controlled environment and proper barrier protection is the first line of defense against chemical exposure.

  • Work Area: All handling of the compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[1]

  • Personal Protective Equipment (PPE): Wear the following at all times:

    • Safety Goggles: Chemical splash goggles are mandatory.

    • Gloves: Use chemically resistant gloves (e.g., nitrile). Immediately change gloves if they become contaminated.

    • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

Step 2: Waste Collection

Causality: Consolidating all forms of waste (solid, liquid, and contaminated materials) into a single, correctly designated container prevents cross-contamination and ensures compliant disposal.

  • Solid Waste:

    • Carefully transfer any residual solid this compound directly into the designated Halogenated Organic Waste container.

    • Any contaminated materials, such as weighing paper, pipette tips, and contaminated gloves, must also be placed in this container.

  • Liquid Waste & Glassware Decontamination:

    • Rinse all contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) inside the fume hood.[1]

    • Collect this rinsate as hazardous waste.[1] Pour the rinsate directly into the Halogenated Organic Waste container.

    • NEVER pour rinsate down the drain.

Step 3: Container Management & Labeling

Causality: Accurate labeling is a critical safety and regulatory requirement, informing waste handlers of the container's contents and associated hazards.

  • Ensure the waste container is in good condition and has a secure, tight-fitting lid.

  • The container must be clearly labeled with the words "Hazardous Waste".[1]

  • List all chemical constituents, including "this compound" and any solvents used for rinsing.

Step 4: Final Disposal & Institutional Protocol

Causality: Final disposal must be managed by trained professionals in accordance with federal and local regulations.

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[1]

  • Always follow your institution's specific hazardous waste disposal procedures.[1]

The overall workflow can be visualized as follows:

G cluster_lab Laboratory Operations (in Fume Hood) prep Step 1: Don PPE & Prepare Workspace collect_solid Step 2a: Collect Solid Waste (Compound, Gloves, etc.) prep->collect_solid collect_liquid Step 2b: Collect Liquid Waste (Glassware Rinsate) prep->collect_liquid container Halogenated Waste Container collect_solid->container collect_liquid->container labeling Step 3: Seal & Label Container 'Hazardous Waste - Halogenated' container->labeling ehs_pickup Step 4: Arrange Pickup via Institutional EHS labeling->ehs_pickup disposal Final Disposal (Regulated Incineration) ehs_pickup->disposal

Caption: Disposal Workflow for this compound.

Section 4: Emergency Procedures - Spill & Exposure

In the event of an accident, a swift and correct response is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into the designated Halogenated Organic Waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.[3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

Section 5: The Science of Disposal: Why Incineration?

Halogenated organic compounds like this compound are not suitable for landfilling due to their persistence and potential to leach into the environment. The recommended disposal method is high-temperature incineration in a regulated hazardous waste facility.[6] The high temperatures, typically around 1200 K (927°C), are necessary to ensure the complete destruction of the molecule.[6] This process prevents the formation of highly toxic and environmentally persistent byproducts, such as polybrominated dibenzofurans and dibenzodioxins, which can be generated during incomplete combustion at lower temperatures.[6]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, stringent waste segregation, and established institutional protocols, researchers can effectively manage the risks associated with this compound. Always prioritize safety by consulting the manufacturer's SDS, utilizing proper PPE, and following the detailed procedures outlined in this guide.

References

Navigating the Synthesis and Handling of 2-Bromo-9-phenyl-9H-fluoren-9-ol: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Bromo-9-phenyl-9H-fluoren-9-ol. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the underlying scientific rationale to ensure a culture of safety and experimental integrity within your laboratory.

Hazard Assessment: Understanding the Molecule

Anticipated Hazard Class Category Hazard Statement
Skin Corrosion/Irritation2Causes skin irritation.[1][2]
Serious Eye Damage/Irritation2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[1][2][3]
Acute Toxicity, Oral4 (Assumed)Harmful if swallowed.
Acute Toxicity, Dermal4 (Assumed)Harmful in contact with skin.
Acute Toxicity, Inhalation4 (Assumed)Harmful if inhaled.

The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative to handle this compound with the utmost caution, treating it as potentially hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate the risks of exposure. The following PPE is mandatory when handling this compound in its solid, crystalline form or in solution.

PPE Type Specification Rationale and Field-Proven Insights
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against skin contact with brominated organic compounds. Double-gloving is recommended for extended operations or when handling larger quantities to prevent unnoticed contamination from a single point of failure. Always inspect gloves for any signs of degradation or perforation before use.[4]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions or performing reactions. A full-face shield must be worn over safety glasses/goggles when there is a significant risk of splashing.[5][6]This tiered approach ensures protection against both incidental contact and significant splashes. The fluorenol structure, being a crystalline solid, can easily become airborne during transfer, posing a direct threat to the eyes.
Body Protection Flame-resistant laboratory coatProtects the skin and personal clothing from contamination. A flame-resistant coat is a prudent choice given the frequent use of flammable solvents in organic synthesis.[5]
Respiratory Protection NIOSH-approved N95 respirator (or equivalent)Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine crystalline particles.[7][8] For operations with a higher potential for aerosolization, a respirator with an organic vapor cartridge may be necessary.
Donning and Doffing PPE Workflow

Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Benchtop to Waste

Engineering Controls and Safe Handling
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][9]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4][7] Use a spatula for transfers and avoid pouring the dry powder.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned and the chemical fume hood is operational.

  • Weighing and Transfer:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Securely close the primary container immediately after transfer.

    • Transfer the weighed compound to the reaction vessel.

  • Dissolution (if applicable):

    • Add the solvent to the reaction vessel containing the compound.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could lead to splashing.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood with an appropriate solvent and decontaminating solution.

    • Properly dispose of all contaminated consumables (e.g., weigh boats, pipette tips) in the designated halogenated organic waste container.

Emergency Response Plan

Immediate and correct response to an exposure is critical.

Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][9] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

Emergency Response Workflow

Emergency_Response Exposure Exposure Occurs Assess Assess the Situation (Is the area safe?) Exposure->Assess Remove Remove from Exposure Assess->Remove If safe FirstAid Administer First Aid (Based on exposure route) Remove->FirstAid Alert Alert Supervisor and Emergency Services FirstAid->Alert SDS Provide SDS/Chemical Information to Responders Alert->SDS

Caption: Logical flow of actions in the event of a chemical exposure.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is a legal and ethical requirement. As a brominated organic compound, it must be treated as hazardous waste.

  • Solid Waste: Collect all solid this compound waste and contaminated consumables (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Liquid Waste."[10][11]

  • Do Not:

    • Dispose of this chemical down the drain.

    • Mix with non-halogenated waste streams. This is critical for proper and cost-effective disposal by your institution's environmental health and safety (EHS) department.

  • Decontamination: Decontaminate all glassware that has come into contact with the compound. A triple rinse with a suitable solvent is recommended. The rinsate must be collected as halogenated organic liquid waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-9-phenyl-9H-fluoren-9-ol
Reactant of Route 2
Reactant of Route 2
2-Bromo-9-phenyl-9H-fluoren-9-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.